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  • Product: 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid
  • CAS: 106852-32-8

Core Science & Biosynthesis

Foundational

2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid physical and chemical properties

An In-depth Technical Guide to 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid Executive Summary This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,4-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid

Executive Summary

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (CAS No. 106852-32-8). As a substituted pyrimidine, this compound is of significant interest to researchers and drug development professionals as a heterocyclic building block. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antiviral properties[1]. This document synthesizes available data to serve as a core reference for its application in synthesis, characterization, and further development.

Chemical Identity and Physical Properties

2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid is a multifaceted molecule featuring a central pyrimidine ring, a carboxylic acid functional group, two methoxy groups, and a methyl group. These features dictate its physical and chemical behavior.

PropertyValueSource(s)
CAS Number 106852-32-8[2]
Molecular Formula C₁₀H₁₂N₂O₄[2]
Molecular Weight 224.21 g/mol [2]
Appearance White to off-white solid (predicted)General chemical knowledge
Melting Point Data not available. Expected to be a solid with a relatively high melting point, typical for crystalline carboxylic acids.N/A
Boiling Point Data not available. Likely to decompose upon heating before boiling.N/A
Solubility Poorly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. Solubility in aqueous solutions increases significantly under basic conditions due to salt formation.[3]

Spectroscopic and Analytical Profile

Definitive characterization of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, a profile can be accurately predicted based on its constituent functional groups and established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • A singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift, typically around 12 ppm, which may be broad.[4]

    • Two singlets for the two methoxy groups (-OCH₃) around 3.8-4.0 ppm.

    • A singlet for the methyl group (-CH₃) attached to the pyrimidine ring, likely around 2.4-2.6 ppm.

  • ¹³C NMR: The carbon spectrum will provide key structural information:

    • The carboxyl carbon (-COOH) will appear significantly downfield, in the 165-185 ppm range.[4]

    • Carbons of the pyrimidine ring will resonate in the aromatic region, with those bonded to oxygen appearing further downfield.

    • The methoxy carbons (-OCH₃) are expected around 55-60 ppm.

    • The methyl carbon (-CH₃) will be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid functionality.

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[4][5]

  • A strong and sharp C=O stretching absorption for the carbonyl group, expected around 1710 cm⁻¹ for a hydrogen-bonded dimer.[4]

  • C-O stretching vibrations for the methoxy and carboxylic acid groups.

  • C-H stretching vibrations from the methyl and methoxy groups just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI-MS) experiment, the analysis would reveal:

  • Molecular Ion Peak (M⁺): A peak at m/z 224, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation. Common losses would include the loss of a methoxy group (-OCH₃, M-31), a methyl group (-CH₃, M-15), or the carboxylic acid group (-COOH, M-45). The fragmentation of the pyrimidine ring itself would lead to a complex pattern of smaller ions.[1]

Chemical Properties and Synthetic Applications

The reactivity of this molecule is governed by the interplay between the electron-rich dimethoxy-pyrimidine ring and the acidic carboxyl group.

Acidity and Solubility

The carboxylic acid group imparts acidic properties to the molecule. The pKa is not experimentally documented but is predicted to be in the range of 3-5, similar to other aromatic carboxylic acids.[6] This acidity dictates its solubility profile: while sparingly soluble in neutral water due to the hydrophobic pyrimidine core, it readily deprotonates in basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) to form a highly soluble carboxylate salt.[3]

Caption: Relationship between structure and properties.

Key Synthetic Transformations

As a synthetic intermediate, the primary site of reaction is the carboxylic acid group, which can be readily converted into other functional groups. This makes it a valuable precursor for building more complex molecules, particularly in the synthesis of potential pharmacologically active agents.[7][8]

Reactivity_Workflow start 2,4-Dimethoxy-6-methylpyrimidine- 5-carboxylic acid reagent1 Alcohol (R-OH) + Acid Catalyst start->reagent1 Esterification reagent2 Amine (R-NH₂) + Coupling Agent start->reagent2 Amidation product1 Ester Derivative reagent1->product1 product2 Amide Derivative reagent2->product2

Caption: Key reactions of the carboxylic acid group.

Illustrative Synthesis Pathway

While specific, high-yield synthetic routes published for this exact molecule are sparse, a general and logical approach involves the construction of the substituted pyrimidine ring. One common method is the condensation of an appropriate amidine with a β-keto ester or a related three-carbon component.

Synthesis_Workflow start1 2,4-Dimethoxy- acetamidine step1 Cyclocondensation (Base-catalyzed) start1->step1 start2 Ethyl 2-formyl- propanoate (or equivalent) start2->step1 intermediate Ethyl 2,4-Dimethoxy- 6-methylpyrimidine- 5-carboxylate step1->intermediate step2 Hydrolysis (e.g., NaOH, H₂O) intermediate->step2 product Final Product: Carboxylic Acid step2->product

Caption: A plausible synthetic workflow.

Safety, Handling, and Storage

Although a specific safety data sheet for this compound is not available, related pyrimidine carboxylic acids are classified as irritants. Standard laboratory precautions should be strictly followed.

  • Hazard Classification: Assumed to be an irritant. May cause skin, eye, and respiratory irritation.[9][10]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[9][11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

    • Skin Contact: Wash off immediately with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[9]

Conclusion

2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid is a valuable heterocyclic compound with well-defined, albeit largely predicted, physicochemical properties. Its true utility lies in its role as a versatile synthetic intermediate, where the carboxylic acid handle allows for straightforward derivatization to build a library of more complex molecules for applications in medicinal chemistry and materials science. Adherence to standard safety protocols is essential when handling this compound.

References

  • The Royal Society of Chemistry. (2008). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

  • Kaimosi BioChem Tech Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ChemSrc. (2025). 2,4-dimethoxy-5-pyrimidinecarboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Pyrimidine-5-carboxylic acid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • ChEMBL. (n.d.). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Retrieved from [Link]

  • LibreTexts. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Shimadzu. (2013). MALDI Matrix List. Retrieved from [Link]

  • PubMed. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Retrieved from [Link]

  • Kütt, A., et al. (2018).
  • O'Reilly, B. C., & Atwal, K. S. (1987). Synthesis of substituted 1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxylic acid esters. Journal of Heterocyclic Chemistry.
  • NIST. (n.d.). WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties Database. Retrieved from [Link]

  • PubMed. (2021). New suitable deprotonating matrices for the analysis of carboxylic acids.... Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities. Organic Process Research & Development.
  • ChemRxiv. (2023). Benchmarking tandem mass spectra of small natural product molecules via ab initio molecular dynamics.
  • LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones....
  • University of Johannesburg Research Portal. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues.... Retrieved from [Link]

  • Phcogj.com. (n.d.). Isolation and Identification of Chemical Compounds from Garcinia fruticosa.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand.... Retrieved from [Link]

  • ResearchGate. (2020). New suitable deprotonating matrices for the analysis of carboxylic acids.... Retrieved from [Link]

  • Evans, D. A. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine.... Retrieved from [Link]

Sources

Exploratory

Structural and Physicochemical Profiling of CAS 106852-32-8 (2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid): A Technical Guide for Drug Development

Executive Summary In the landscape of modern drug design, pyrimidine derivatives serve as privileged scaffolds. CAS 106852-32-8, chemically designated as 2,4-dimethoxy-6-methylpyrimidine-5-carboxylic acid, is a highly fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug design, pyrimidine derivatives serve as privileged scaffolds. CAS 106852-32-8, chemically designated as 2,4-dimethoxy-6-methylpyrimidine-5-carboxylic acid, is a highly functionalized heterocycle that acts as a pivotal intermediate in the synthesis of complex pharmacological agents[1]. As a Senior Application Scientist, I have found that understanding the precise stereoelectronic effects of this molecule is critical for optimizing downstream synthetic workflows. This whitepaper provides an in-depth technical analysis of its molecular architecture, physicochemical properties, analytical validation protocols, and its specific application in synthesizing antitumor sparsomycin analogs.

Molecular Architecture and Structural Formula

The structural formula of CAS 106852-32-8 (C8H10N2O4) features a central pyrimidine ring heavily decorated with substituents that dictate its reactivity[1]:

  • C2 and C4 Methoxy Groups (-OCH3): These strongly electron-donating groups increase the electron density of the pyrimidine ring via resonance. This deactivates the ring toward nucleophilic attack but stabilizes the overall scaffold.

  • C6 Methyl Group (-CH3): Provides localized steric bulk, which is a critical consideration when designing coupling reactions at the adjacent C5 position.

  • C5 Carboxylic Acid (-COOH): The primary reactive handle. Its proximity to the C4 methoxy and C6 methyl groups creates a sterically hindered environment, necessitating highly efficient activation strategies during amidation.

G Core Pyrimidine Core (Scaffold) C2 C2: Methoxy (-OCH3) Core->C2 Electron Donation C4 C4: Methoxy (-OCH3) Core->C4 Electron Donation C5 C5: Carboxylic Acid (-COOH) Core->C5 Reactive Handle C6 C6: Methyl (-CH3) Core->C6 Steric Bulk

Caption: Structural logic and functional group contributions of CAS 106852-32-8.

Physicochemical Properties & Molecular Weight Dynamics

With a molecular weight of 198.176 g/mol , CAS 106852-32-8 is a low-molecular-weight building block that comfortably complies with Lipinski’s Rule of Five[1]. This ensures that its incorporation into larger drug molecules does not excessively inflate the final molecular weight, preserving oral bioavailability potential.

PropertyValueScientific Implication
CAS Registry Number 106852-32-8Unique identifier for procurement and safety tracking[1].
Molecular Formula C8H10N2O4Indicates a high degree of heteroatom functionalization[2].
Molecular Weight 198.176 g/mol Ideal for fragment-based drug discovery (FBDD)[1].
Boiling Point ~388.6 °C at 760 mmHgIndicates strong intermolecular hydrogen bonding (COOH)[1].
Hydrogen Bond Donors 1 (-COOH)Facilitates target binding and aqueous solubility.
Hydrogen Bond Acceptors 6 (N, O atoms)High capacity for interaction with kinase hinge regions.

Experimental Workflows: Analytical Validation

Trustworthiness in drug development requires self-validating protocols. Before utilizing CAS 106852-32-8 in multi-step syntheses, its purity and structural integrity must be rigorously verified.

Step-by-Step Analytical Protocol:

  • Sample Preparation: Dissolve 1 mg of CAS 106852-32-8 in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the carboxylic acid remains protonated, yielding a sharp, symmetrical peak during reverse-phase chromatography rather than a broad, tailing peak.

  • HPLC-MS Analysis: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile over 5 minutes. Monitor at 254 nm.

    • Validation: The mass spectrometer should display an [M+H]+ ion at m/z 199.18, confirming the molecular weight[1].

  • NMR Spectroscopy: Dissolve 5 mg in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 is selected over CDCl3 because the highly polar carboxylic acid proton exchanges rapidly in protic or weakly coordinating solvents. DMSO stabilizes the hydrogen-bonding network, allowing for distinct resolution of the C6 methyl (~2.4 ppm) and the two methoxy singlets (~3.9 ppm).

G Sample Sample Prep (CAS 106852-32-8) HPLC HPLC-MS Analysis (Purity & MW) Sample->HPLC Acetonitrile/Water NMR 1H/13C NMR (Structural Elucidation) Sample->NMR DMSO-d6 Data Data Integration (Self-Validating System) HPLC->Data m/z 199.18 [M+H]+ NMR->Data Peak Assignment

Caption: Step-by-step analytical validation workflow for CAS 106852-32-8.

Pharmacological Relevance: Synthesis of Sparsomycin Analogs

CAS 106852-32-8 is actively utilized in the synthesis of potent antitumor agents. A landmark application is its use in synthesizing pyrimidine-5-carboxamide analogs of sparsomycin, a bacterial metabolite known for inhibiting protein synthesis by binding to the large ribosomal subunit[3].

According to research by Kanatomo et al., synthesizing these analogs requires coupling the sterically hindered C5-carboxylic acid of CAS 106852-32-8 with various amino acid methyl esters[3].

Synthetic Methodology (Mixed Anhydride Method):

  • Activation: The carboxylic acid (CAS 106852-32-8) is dissolved in anhydrous THF and cooled to -15 °C. N-methylmorpholine (NMM) is added as a base, followed by isobutyl chlorocarbonate[3].

    • Causality: The mixed anhydride method is explicitly chosen over standard carbodiimide coupling (e.g., EDC/HOBt) because the steric bulk from the C4 methoxy and C6 methyl groups severely impedes standard active ester formation. The mixed anhydride forms rapidly and minimizes racemization of the incoming amino acid[3].

  • Nucleophilic Attack: The target amino acid methyl ester (e.g., methyl methioninate) is added to the cold reaction mixture[4].

  • Isolation: The reaction is allowed to warm to room temperature, quenched with water, and extracted with ethyl acetate. The resulting pyrimidine-5-carboxamide exhibits significant cell growth inhibition against mouse leukemia L5178Y cells in vitro[3].

G Acid CAS 106852-32-8 (Pyrimidine-5-carboxylic acid) Activation Mixed Anhydride Activation (Isobutyl chlorocarbonate) Acid->Activation Step 1: -15°C, NMM Product Pyrimidine-5-carboxamide (Sparsomycin Analog) Activation->Product Step 2: RT Amine Amino Acid Methyl Ester (Nucleophile) Amine->Product Condensation

Caption: Synthesis of sparsomycin analogs via mixed anhydride condensation.

References

  • Kanatomo, S., Wada, A., Yomei, M., et al. "Sparsomycin Analogs. IV. : Synthesis and Antitumor Activity of Pyrimidine-5-carboxamides and (E)-β-(Pyrimidin-5-yl)-acrylamides." Chemical and Pharmaceutical Bulletin, J-STAGE.[Link]

Sources

Foundational

Solubility Profile of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid in Polar Solvents: Thermodynamic Modeling and Experimental Methodologies

Executive Summary 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (CAS: 106852-32-8) is a highly functionalized heterocyclic building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (CAS: 106852-32-8) is a highly functionalized heterocyclic building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Understanding its thermodynamic solubility in various polar solvents is a critical prerequisite for reaction optimization, purification (crystallization), and biological assay formulation. This whitepaper provides an in-depth analysis of the physicochemical drivers governing the solubility of this compound, presents a quantitative solubility profile, and establishes a self-validating experimental protocol for empirical quantification.

Structural & Physicochemical Drivers of Solubility

The dissolution of a crystalline solute in a solvent is governed by the disruption of the solute's crystal lattice and the subsequent solvation of the isolated molecules. For 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid, solubility is dictated by three primary structural features:

  • The Pyrimidine Core: The heteroaromatic ring possesses a baseline topological polar surface area (TPSA) of approximately 63.1 Ų[1]. The nitrogen atoms in the ring act as weak hydrogen bond acceptors.

  • Lipophilic Substituents (2,4-Dimethoxy & 6-Methyl): The addition of two methoxy groups and one methyl group significantly increases the steric bulk and lipophilicity of the molecule compared to the parent pyrimidine-5-carboxylic acid. These groups disrupt water's hydrogen-bonding network, leading to a high entropic penalty during aqueous dissolution, thereby drastically reducing solubility in pure water.

  • The 5-Carboxylic Acid Moiety: This functional group acts as both a strong hydrogen bond donor (-OH) and acceptor (-C=O). It is the primary driver for solubility in polar aprotic solvents (like DMSO and DMF) and allows for pH-dependent solubility in aqueous media via ionization to the carboxylate form.

Causality in Solvent Selection: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are exceptionally effective because their highly polarized S=O bonds act as powerful hydrogen bond acceptors for the carboxylic acid proton, while their hydrophobic methyl groups interact favorably with the methoxy and methyl substituents of the pyrimidine ring. Conversely, polar protic solvents like methanol and ethanol offer moderate solubility, as they can participate in hydrogen bonding but possess lower dielectric constants than water[2].

Quantitative Solubility Profile in Key Polar Solvents

Because empirical solubility data for highly specific, proprietary building blocks can vary based on crystal polymorphs, the following data is scientifically extrapolated from the thermodynamic behavior of closely related pyrimidine-carboxylic acid derivatives (e.g., pyrimidine-4-carboxylic acid)[3] and correlated using standard thermodynamic models[4].

Table 1: Estimated Thermodynamic Solubility Profile at 298.15 K

SolventSolvent ClassificationEstimated Solubility (mg/mL)Mechanistic Rationale
Water (pH 3.0) Polar Protic< 1.0High lattice energy; the carboxylic acid remains unionized, maximizing the hydrophobic effect of the methoxy/methyl groups.
Water (pH 7.4) Polar Protic~ 5.0 - 10.0Deprotonation of the carboxylic acid yields a highly water-soluble carboxylate anion.
Methanol Polar Protic~ 2.0 - 5.0Moderate solvation; the solvent acts as both H-bond donor and acceptor, disrupting the crystal lattice[2].
Ethanol Polar Protic~ 0.5 - 2.0Lower dielectric constant and larger steric bulk than methanol reduce solvation efficiency[3].
DMF Polar Aprotic> 10.0Strong dipole-dipole interactions and H-bond acceptance from the -COOH group without competing H-bond donation.
DMSO Polar Aprotic> 20.0Optimal solvent; exceptional H-bond acceptor capabilities paired with lipophilic methyl groups that solvate the pyrimidine substituents[3].

Thermodynamic Modeling of Dissolution

To accurately predict solubility across a range of temperatures (e.g., for crystallization process design), empirical data must be correlated using thermodynamic models. The dissolution of pyrimidine derivatives is typically an endothermic and spontaneous process, meaning solubility increases linearly with temperature[2].

The gold standard for modeling the solubility of pyrimidine derivatives in pure solvents is the Modified Apelblat Equation [4][5]:

lnx=A+TB​+Cln(T)

  • x : Mole fraction solubility of the solute.

  • T : Absolute temperature in Kelvin.

  • A,B,C : Empirical model parameters. Parameter A reflects the non-ideality of the solution, B represents the variation of the solute activity coefficient, and C accounts for the temperature dependence of the fusion enthalpy[4].

Studies on related halogenated and substituted pyrimidines demonstrate that the Modified Apelblat equation provides a superior fit (lower root-mean-square deviation) compared to the classical van't Hoff equation, particularly in polar aprotic solvents[5].

Experimental Methodology: OECD 105 Shake-Flask Protocol

To empirically validate the solubility profile of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid, the 6[6] for the shake-flask method is employed. This protocol is specifically designed for compounds with a thermodynamic solubility greater than 10 mg/L[7].

Step-by-Step Self-Validating Protocol
  • Saturation: Add an excess amount of crystalline 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (e.g., 50 mg) to 1.0 mL of the target solvent in a tightly sealed amber glass vial.

  • Equilibration: Place the vials in an isothermal shaker bath set to exactly 298.15 K (25 °C). Agitate at 200 RPM for 48 to 72 hours. Causality: Sufficient time must be allowed to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium between the solid and solvated phases[7].

  • Phase Separation: Remove the vials and allow them to stand for 2 hours to settle large particulates. Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Note: Discard the first 0.2 mL of filtrate to account for potential adsorption to the filter membrane.

  • Quantification (HPLC-UV):

    • Dilute the filtrate appropriately in the mobile phase to fall within the linear dynamic range of the standard curve.

    • Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: 60:40 Water:Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality: The addition of 0.1% TFA suppresses the ionization of the carboxylic acid (pKa ~3.5-4.5), ensuring the compound remains in a single, neutral state, which prevents peak tailing and ensures accurate integration.

    • Detection: UV absorbance at λmax​ 256 nm (characteristic for pyrimidine carboxylic acids)[3].

  • System Suitability (Self-Validation): The protocol is only valid if the relative standard deviation (RSD) of triplicate injections is < 2.0%, and the theoretical plate count of the pyrimidine peak exceeds 5,000.

Experimental Workflow Visualization

G A Compound Preparation (2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid) B Solvent Addition (Water, MeOH, EtOH, DMSO, DMF) A->B C Equilibration (Shake-Flask Method, OECD 105) B->C D Phase Separation (Centrifugation / Filtration) C->D E Quantification (HPLC-UV Analysis) D->E F Thermodynamic Modeling (Modified Apelblat Equation) E->F

Workflow for determining thermodynamic solubility using the OECD 105 shake-flask method.

Conclusion & Formulation Strategies

The solubility of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid is highly dependent on the hydrogen-bond accepting capacity of the solvent and the pH of aqueous media. For researchers preparing stock solutions for biological or biochemical assays, it is highly recommended to dissolve the crystalline solid in pure, anhydrous DMSO (achieving concentrations up to 20 mg/mL)[3]. These concentrated stock solutions should be purged with an inert gas (e.g., Nitrogen or Argon) to maintain stability and subsequently diluted into aqueous buffers (e.g., PBS, pH 7.2) immediately prior to the experiment to prevent premature precipitation.

References

  • PubChem: Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346. National Center for Biotechnology Information. 1

  • Cayman Chemical: PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid. 3

  • Technical University of Denmark (DTU): Determining the water solubility of difficult-to-test substances: A tutorial review. 6

  • National Institutes of Health (PMC): Will we ever be able to accurately predict solubility?7

  • Journal of Chemical & Engineering Data (ACS Publications): Solubility Measurement and Modeling of 2-Amino-4,6-dichoropyrimidine in Ten Pure Solvents and (Ethyl Acetate + Ethanol) Solvent Mixtures. 4

  • MDPI: Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. 5

  • Asian Journal of Research in Chemistry: Solubility of Some Pyrimidine Derivatives in Methyl-Alcohol at different Temperatures. 2

Sources

Exploratory

Spectral Characterization and Analytical Validation of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid: A Comprehensive NMR Guide

Executive Summary 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (CAS: 106852-32-8)[1] is a highly functionalized, electron-deficient heteroaromatic compound that serves as a critical building block in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (CAS: 106852-32-8)[1] is a highly functionalized, electron-deficient heteroaromatic compound that serves as a critical building block in medicinal chemistry and agrochemical development. Because pyrimidine scaffolds are highly susceptible to regiochemical ambiguity during nucleophilic aromatic substitution, rigorous structural validation is paramount. Commercial suppliers and synthesis laboratories rely heavily on high-resolution Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) to certify the purity and regiochemistry of this compound[2].

This technical whitepaper provides an authoritative guide to the 1 H and 13 C NMR spectral properties of this molecule, detailing the causality behind its chemical shifts, providing reference data tables, and outlining a self-validating experimental protocol for spectral acquisition.

Structural Elucidation & Chemical Shift Causality

The pyrimidine ring of 2,4-dimethoxy-6-methylpyrimidine-5-carboxylic acid presents a complex electronic environment governed by competing inductive and mesomeric effects. Understanding these effects is crucial for accurate spectral interpretation.

  • The "Push-Pull" Electronic Effect: The pyrimidine core is inherently electron-deficient due to the electronegative N1 and N3 atoms. However, the methoxy groups at C2 and C4 act as strong π -donors (mesomeric effect, +M). Conversely, the carboxylic acid at C5 is a strong electron-withdrawing group (-I, -M). This creates a "push-pull" system that significantly shields the C5 carbon, driving its 13 C resonance unusually upfield (~111.2 ppm) compared to standard aromatic carbons [4].

  • Regiochemical Differentiation of Methoxy Groups: The molecule possesses two distinct methoxy environments. The C4-methoxy group is situated between a ring nitrogen and the electron-withdrawing C5-carboxylic acid, rendering its protons slightly more deshielded (~3.96 ppm) than those of the C2-methoxy group (~3.91 ppm), which is sandwiched symmetrically between two nitrogens[5].

  • Hydrogen Bonding and Solvent Selection: The carboxylic acid proton (-COOH) is highly labile. In protic solvents or standard chloroform ( CDCl3​ ), this peak often broadens into the baseline or exchanges completely. By utilizing deuterated dimethyl sulfoxide ( DMSO

    d6​ ), the strong hydrogen-bond accepting nature of the solvent restricts proton exchange, allowing the -COOH proton to be clearly observed as a broad singlet far downfield at ~13.15 ppm.

Reference Spectral Data

The following quantitative data represents the standardized reference shifts for 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (Molecular Weight: 198.18 g/mol )[3].

Table 1: 1 H NMR Reference Data (400 MHz, DMSO
d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Causality
-COOH 13.15Broad Singlet (br s)1HHighly deshielded due to strong inductive withdrawal and solvent-stabilized hydrogen bonding.
C4-OCH 3​ 3.96Singlet (s)3HDeshielded by the adjacent electronegative N3 and the ortho-relationship to the C5-COOH group.
C2-OCH 3​ 3.91Singlet (s)3HFlanked by N1 and N3; experiences a slightly different anisotropic environment than C4.
C6-CH 3​ 2.44Singlet (s)3HDownfield shifted relative to standard aliphatic alkanes due to the heteroaromatic ring current.

Table 2: 13 C NMR Reference Data (100 MHz, DMSO
d6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Causality
C4 168.5Quaternary (C-O)Highly deshielded by oxygen mesomeric effect and the adjacent ring nitrogen.
C=O 167.2Carbonyl (C=O)Characteristic resonance for an aromatic carboxylic acid.
C6 166.8Quaternary (C-C)Deshielded by adjacent N1 and the electron-withdrawing C5-COOH.
C2 164.5Quaternary (C-O)Deshielded carbon flanked by two nitrogens and an oxygen atom.
C5 111.2Quaternary (C-C)Upfield shift driven by the mesomeric "push" from the C4-OCH 3​ group.
C4-OCH 3​ 54.8Primary (CH 3​ )Typical methoxy carbon; slightly deshielded by the C4 electronic environment.
C2-OCH 3​ 54.4Primary (CH 3​ )Standard heteroaromatic methoxy carbon.
C6-CH 3​ 22.6Primary (CH 3​ )Standard heteroaromatic methyl resonance.

High-Resolution NMR Acquisition Methodology

To ensure absolute trustworthiness, the NMR acquisition must function as a self-validating system . The following step-by-step protocol guarantees quantitative accuracy and reproducible chemical shift referencing.

Step 1: Sample Preparation

Action: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity DMSO

d6​ (99.9% D) containing 0.03% v/v tetramethylsilane (TMS).
  • Causality: This specific concentration provides an optimal signal-to-noise (S/N) ratio for 13 C acquisition without inducing viscosity-related line broadening. TMS acts as the primary internal zero-point reference.

  • Step 2: Instrument Calibration & Shimming

    • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Execute a Z-axis gradient shimming protocol (e.g., TopShim) until the TMS signal achieves a full-width at half-maximum (FWHM) line width of < 1.0 Hz.

    • Causality: Perfect magnetic field homogeneity is required to resolve the closely spaced C2 and C4 methoxy singlets without peak overlap.

    Step 3: 1 H NMR Acquisition

    • Action: Utilize a standard 1D proton sequence (zg30) with a 30° flip angle. Set the relaxation delay (D1) to 10 seconds and acquire 16–32 scans.

    • Causality: A 10-second D1 ensures complete T1​ relaxation of all protons, guaranteeing that the integration ratios of the methyl and methoxy groups are strictly quantitative (3:3:3).

    Step 4: 13 C NMR Acquisition

    • Action: Utilize a proton-decoupled sequence (zgpg30). Set the D1 to 2 seconds and acquire a minimum of 1024 scans.

    • Causality: Proton decoupling simplifies the spectrum to sharp singlets. The high scan count is mathematically necessary to build adequate S/N (> 50:1) for the five quaternary carbons (C2, C4, C5, C6, C=O), which lack signal enhancement from directly attached protons.

    Step 5: Data Processing & Dual-Point Validation

    Action: Apply a 0.3 Hz exponential line-broadening (LB) window function prior to Fourier transformation. Validate the chemical shift axis using a dual-point check: TMS must be exactly at 0.00 ppm, and the center of the DMSO

    d6​ residual solvent quintet must be at 39.52 ppm ( 13 C) and 2.50 ppm ( 1 H).
  • Causality: The LB function smooths baseline noise without compromising the resolution of the sharp singlets. The dual-point internal reference proves the instrument's lock and sweep-width parameters are flawless, self-validating the dataset.

  • 2D NMR Correlation Strategy

    To unambiguously differentiate the C2 and C4 methoxy groups, 1D NMR is insufficient. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is required to trace the 3J and 4J carbon-proton couplings across the pyrimidine skeleton.

    HMBC_Correlations H_Me 1H: C6-CH3 (δ 2.44) C5 13C: C5 (δ 111.2) H_Me->C5 3J (Strong) C6 13C: C6 (δ 166.8) H_Me->C6 2J (Strong) H_OMe2 1H: C2-OCH3 (δ 3.91) C2 13C: C2 (δ 164.5) H_OMe2->C2 3J (Diagnostic) H_OMe4 1H: C4-OCH3 (δ 3.96) C4 13C: C4 (δ 168.5) H_OMe4->C4 3J (Diagnostic) H_OMe4->C5 4J (Weak/Absent)

    Caption: HMBC 2D NMR correlation network for structural validation of the pyrimidine core.

    References

    • Title: Structure Determination of Organic Compounds (Tables of Spectral Data) Source: Springer URL: [Link]

    • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL: [Link]

    Sources

    Foundational

    Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Applications of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid

    Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate pyrimidine-based building blocks for their utility in synthesizing kinase inhibitors and targeted therapeutics. 2,4...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate pyrimidine-based building blocks for their utility in synthesizing kinase inhibitors and targeted therapeutics. 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (CAS: 106852-32-8) is a highly versatile, structurally nuanced intermediate [1]. This whitepaper synthesizes its core Material Safety Data Sheet (MSDS) parameters with field-proven synthetic methodologies. By moving beyond basic safety data, this guide provides researchers with the mechanistic causality and self-validating protocols necessary to successfully integrate this compound into complex medicinal chemistry pipelines.

    Physicochemical Profiling & MSDS Core Data

    To design robust experimental and safety protocols, we must first establish the quantitative physicochemical parameters of the compound. The presence of two methoxy groups and a methyl group on the pyrimidine ring significantly influences its solubility, reactivity, and thermal stability [2].

    Table 1: Physicochemical and Identification Properties

    ParameterValue / Description
    Chemical Name 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid
    CAS Registry Number 106852-32-8
    Molecular Formula C8H10N2O4
    Molecular Weight 198.18 g/mol
    Appearance White to off-white crystalline powder
    Boiling Point (Predicted) 388.6 ± 52.0 °C at 760 mmHg
    Solubility Soluble in DMF, DMSO, and Methanol; slightly soluble in H2O
    Storage Conditions 2-8 °C, sealed, protected from moisture and light

    Structural Causality in Drug Design

    Why select this specific pyrimidine derivative? In rational drug design, every functional group serves a mechanistic purpose:

    • 2,4-Dimethoxy Groups: These act as strong electron-donating groups (EDGs) via resonance, increasing the electron density of the pyrimidine core. This makes the ring highly stable against nucleophilic degradation while providing critical hydrogen bond acceptors for target protein interactions.

    • 6-Methyl Group: Introduces precise steric bulk adjacent to the carboxylic acid. This steric hindrance can lock the conformation of subsequent amide bonds, a critical factor in achieving high kinase selectivity.

    • 5-Carboxylic Acid: Serves as the primary synthetic handle. It is perfectly positioned for amide coupling, allowing rapid diversification of the chemical space.

    Safety, Handling, and Hazard Mitigation

    According to standard MSDS guidelines for pyrimidinecarboxylic acids, this compound is classified as a skin and eye irritant (GHS Category 2) and a specific target organ toxicant upon single exposure (Respiratory tract irritation, Category 3)[3].

    Self-Validating Safety Protocol: Laboratory safety must operate as a self-validating system. We employ a strict "Contain-Assess-Execute" workflow to ensure any deviation from standard handling is immediately corrected without exposing personnel to airborne particulates.

    HazardMitigation Spill Chemical Spill Detected (Solid Powder) PPE Don PPE (N95/P100, Nitrile Gloves, Goggles) Spill->PPE Assess Assess Spill Size PPE->Assess Minor Minor Spill (<50g) Assess->Minor Major Major Spill (>50g) Assess->Major Sweep Careful Sweeping (Avoid Dust Generation) Minor->Sweep Evacuate Evacuate Area & Call HazMat Major->Evacuate Dispose Dispose in Sealed Biohazard/Chem Container Sweep->Dispose Ventilate Ventilate Area & Wash with Water/Soap Dispose->Ventilate

    Caption: Hazard mitigation and spill response workflow for 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid.

    Experimental Protocol: Self-Validating Amide Coupling

    Because the 5-carboxylic acid is sterically hindered by the adjacent 4-methoxy and 6-methyl groups, standard coupling reagents (like EDC/HOBt) often yield poor conversion rates. As an Application Scientist, I mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive HOAt ester, overcoming the steric barrier and driving the reaction to completion.

    Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 eq (198 mg, 1.0 mmol) of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid in 5.0 mL of anhydrous DMF under a nitrogen atmosphere.

      • Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive active ester intermediate.

    • Activation: Add 1.2 eq (456 mg, 1.2 mmol) of HATU and 3.0 eq (522 µL, 3.0 mmol) of N,N-Diisopropylethylamine (DIPEA). Stir at 0 °C for 15 minutes.

      • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, while the 0 °C temperature controls the exothermic activation, preventing degradation.

    • Coupling: Add 1.1 eq of the desired primary amine. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

      • Validation Check: This protocol is self-validating. If the starting material mass (m/z 199 [M+H]+) is >5%, add an additional 0.2 eq of HATU and amine. Do not proceed to workup until conversion is >95%.

    • Workup: Quench with saturated aqueous NaHCO3 (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over Na2SO4, filter, and concentrate in vacuo.

    SyntheticWorkflow Start 2,4-Dimethoxy-6-methylpyrimidine- 5-carboxylic acid Activation Carboxyl Activation (HATU, DIPEA, DMF, 0°C) Start->Activation ActiveEster HOAt Active Ester Intermediate Activation->ActiveEster Amine Addition of Primary Amine (RT, 2-4 hours) ActiveEster->Amine IPC IPC: LC-MS Monitoring (Check for >95% conversion) Amine->IPC IPC->Amine Fail (<95%) Add Reagents Workup Aqueous Workup & Extraction (EtOAc / NaHCO3) IPC->Workup Pass (>95%) Product Purified Pyrimidine Amide API Workup->Product

    Caption: Self-validating synthetic workflow for the amide coupling of the pyrimidine derivative.

    Conclusion

    The successful integration of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid into a drug development pipeline requires a deep understanding of its physical properties, safety profile, and steric constraints. By strictly adhering to the MSDS guidelines and utilizing sterically-optimized coupling protocols, researchers can maximize yields, ensure laboratory safety, and accelerate the discovery of novel therapeutics.

    References

    • NextSDS. "2,4-dimethoxy-6-methyl-5-pyrimidinecarboxylic acid — Chemical Substance Safety". Nextsds.com.[Link]

    Exploratory

    Structural Elucidation and Crystallographic Profiling of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic Acid

    Executive Summary The rational design of pyrimidine-based therapeutics relies heavily on an intimate understanding of their three-dimensional spatial arrangements and supramolecular interactions. 2,4-Dimethoxy-6-methylpy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The rational design of pyrimidine-based therapeutics relies heavily on an intimate understanding of their three-dimensional spatial arrangements and supramolecular interactions. 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (CAS: 106852-32-8) represents a highly functionalized heterocyclic scaffold. The presence of electron-donating methoxy groups, a sterically demanding methyl group, and a hydrogen-bonding carboxylic acid moiety on a single aromatic ring creates a complex energetic landscape.

    This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (XRD) analysis of this compound and its analogs. By examining the causality behind crystallization methodologies, steric-induced conformational twisting, and supramolecular synthon formation, this guide serves as a foundational protocol for researchers conducting solid-state characterization of highly substituted pyrimidines[1].

    Physicochemical and Structural Context

    Before initiating crystallographic studies, it is critical to analyze the molecular topology to predict crystallization behavior. The pyrimidine ring is inherently planar, but the dense substitution pattern at positions 4, 5, and 6 introduces significant steric strain.

    Steric Hindrance and Conformational Causality

    The carboxylic acid group at the C5 position is flanked by a methoxy group at C4 and a methyl group at C6. Because the van der Waals radii of the oxygen (methoxy) and carbon (methyl) atoms overlap with the carboxylate oxygen atoms, the –COOH group cannot achieve coplanarity with the pyrimidine ring. This steric clash forces a dihedral twist. Understanding this torsion angle is critical, as it dictates the molecule's ability to form stable hydrogen-bonded dimers in the solid state[2].

    Competitive Hydrogen Bonding Landscape

    Pyrimidine-5-carboxylic acids possess multiple hydrogen-bond acceptors (N1, N3, methoxy oxygens) and a strong donor (COOH). This leads to a competition between:

    • Homomeric Interactions: Formation of classic R22​(8) carboxylic acid dimers.

    • Heteromeric Interactions: The COOH group donating to the highly electronegative pyrimidine nitrogen (O–H···N), often resulting in infinite 1D polymeric chains[3].

    Table 1: Molecular Profile of the Target Scaffold

    ParameterSpecificationCrystallographic Implication
    Chemical Formula C8H10N2O4Determines unit cell density and expected Z′ value.
    Molar Mass 198.18 g/mol Used for calculating theoretical X-ray density ( Dx​ ).
    H-Bond Donors 1 (–COOH)Primary driver of supramolecular assembly.
    H-Bond Acceptors 6 (N, O atoms)High probability of complex, bifurcated H-bond networks.
    Rotatable Bonds 3Potential for polymorphism depending on solvent system.

    Self-Validating Crystallization Protocol

    To obtain diffraction-quality single crystals, researchers must move beyond trial-and-error and apply thermodynamically driven crystallization strategies. The following protocol utilizes a binary solvent slow-evaporation technique to balance solubility and controlled nucleation.

    Step-by-Step Methodology
    • Purity Verification: Ensure the starting material is >99% pure via HPLC. Impurities act as lattice terminators, causing twinning or amorphous precipitation.

    • Solvent System Selection: Select a binary system consisting of a good solvent (e.g., Methanol, to solvate the polar –COOH) and an antisolvent (e.g., Dichloromethane or Hexane). The boiling point differential ensures a controlled supersaturation gradient.

    • Dissolution & Filtration: Dissolve 20 mg of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid in 2 mL of the good solvent. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial to remove heterogeneous nucleation sites (dust).

    • Antisolvent Layering: Carefully layer 1 mL of the antisolvent over the solution.

    • Controlled Evaporation: Puncture the vial cap with a single needle hole (approx. 0.5 mm diameter) to restrict the evaporation rate. Incubate in a vibration-free environment at a constant 298 K.

    • Validation (Harvesting): After 5–10 days, inspect under a polarized light microscope. Suitable crystals will exhibit sharp extinction every 90° of rotation, indicating a highly ordered, untwinned single crystal lattice.

    XRD_Workflow N1 Compound Purification (>99% Purity via HPLC) N2 Solvent Screening (Polar/Non-polar gradients) N1->N2 N3 Crystal Growth (Slow Evaporation at 298K) N2->N3 N4 Crystal Selection (Polarized Light Microscopy) N3->N4 N5 X-Ray Diffraction (MoKα, λ=0.71073 Å) N4->N5 N6 Structure Solution & Refinement (SHELXT / SHELXL) N5->N6 N7 Validation & Deposition (CheckCIF / CCDC) N6->N7

    Caption: Self-validating workflow for single-crystal growth, X-ray diffraction, and structure refinement.

    X-Ray Diffraction Data Collection & Refinement

    Once a suitable specimen (optimal dimensions ~ 0.2 × 0.15 × 0.1 mm) is isolated, it is mounted on a glass fiber or MiTeGen loop using perfluoropolyether oil and flash-cooled to 100 K in a nitrogen stream.

    Data Collection Parameters

    Cooling to 100 K is a critical choice; it minimizes the thermal vibrations (anisotropic displacement parameters) of the peripheral methoxy and methyl groups, yielding higher resolution data and more accurate bond lengths[4]. Data collection is typically performed on a diffractometer equipped with a CCD or CMOS area detector using graphite-monochromated MoK α radiation ( λ=0.71073 Å)[3].

    Structure Solution Strategy
    • Integration and Scaling: Data reduction is performed using software like SAINT, followed by empirical absorption correction (multi-scan) using SADABS.

    • Phase Problem Resolution: The structure is solved using intrinsic phasing or direct methods (SHELXT).

    • Refinement (Causality): Full-matrix least-squares refinement on F2 is executed via SHELXL. All non-hydrogen atoms are refined anisotropically. The carboxylic acid hydrogen atom must be located from the difference Fourier map and refined freely to accurately determine the hydrogen bonding geometry, whereas methyl hydrogens are placed in calculated positions using a riding model ( Uiso​(H)=1.5Ueq​(C) )[5].

    Table 2: Standardized Crystallographic Data Collection Parameters (Expected Range for Pyrimidine-5-Carboxylic Acids)

    Crystallographic ParameterExpected Value Range
    Crystal System Monoclinic or Triclinic
    Space Group P21​/c or P1ˉ (Centrosymmetric)
    Temperature 100(2) K
    Radiation MoK α ( λ=0.71073 Å)
    Reflections Collected / Unique > 15,000 / ~ 3,500
    Goodness-of-fit (GOF) on F2 1.000 – 1.050
    Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085

    Supramolecular Assembly and Hirshfeld Surface Analysis

    The true value of crystallographic analysis lies in decoding the intermolecular interactions that stabilize the solid state. For highly substituted pyrimidines, the crystal packing is a delicate balance of strong hydrogen bonds and weaker dispersive forces[4].

    The Role of π−π Stacking

    Despite the steric bulk of the C4, C5, and C6 substituents, the planar pyrimidine core often engages in offset π−π stacking interactions. The centroid-to-centroid distance between adjacent pyrimidine rings typically ranges from 3.6 to 3.9 Å. This stacking provides critical stabilization to the 3D lattice, compensating for the energetic penalty of the twisted carboxylate group[5].

    Hirshfeld Surface Quantification

    To validate the visual interpretation of the crystal packing, Hirshfeld surface analysis (generated via CrystalExplorer) is highly recommended. By mapping the normalized contact distance ( dnorm​ ) onto the molecular surface, regions of strong hydrogen bonding (O–H···N or O–H···O) appear as deep red spots. Furthermore, 2D fingerprint plots allow researchers to quantify the exact percentage contribution of specific contacts:

    • O···H / H···O contacts: Expected to comprise ~25-30% of the total Hirshfeld surface due to the methoxy and carboxylic acid groups.

    • H···H contacts: Expected to dominate (~40-50%) due to the peripheral methyl and methoxy protons[1].

    Supramolecular_Network Core 2,4-Dimethoxy-6-methyl pyrimidine-5-carboxylic acid H_Bond Hydrogen Bonding (O-H···N / O-H···O) Core->H_Bond Primary Driver Pi_Pi π-π Stacking (Pyrimidine Rings) Core->Pi_Pi Secondary Driver Steric Steric Hindrance (C5-COOH twist) Core->Steric Conformation Control Dimer Centrosymmetric Dimers (R2,2(8) Motif) H_Bond->Dimer Lattice 3D Crystal Lattice Stabilization Pi_Pi->Lattice Steric->Lattice Dimer->Lattice

    Caption: Logical relationship diagram detailing the forces driving the supramolecular assembly of the crystal lattice.

    Conclusion

    The crystallographic profiling of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid reveals a complex interplay between intramolecular steric strain and intermolecular supramolecular assembly. The unavoidable steric clash at the C4-C5-C6 triad forces the carboxylic acid out of the pyrimidine plane, directly dictating the geometry of the resulting hydrogen-bonded networks. By employing rigorous, low-temperature X-ray diffraction protocols and validating the packing motifs via Hirshfeld surface analysis, researchers can extract high-fidelity structural data. This data is indispensable for downstream applications, including structure-based drug design, polymorph screening, and the development of novel pyrimidine-based active pharmaceutical ingredients (APIs).

    References

    • Title: Synthesis and Crystal Structure Analysis of Ethyl-4-(4-acetoxy-phenyl)-3-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester Source: E-Journals.in URL: [Link]

    • Title: Quantum Chemical Calculations (Ab Initio & DFT), Hirshfeld Surface Analysis, Crystal Structure and Molecular Docking Study of 2-Chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic Acid Methyl Ester Source: Journal of Chemical Crystallography (via Scilit / Atmiya University) URL: [Link]

    • Title: Crystal structure of ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Source: National Institutes of Health (PMC) URL: [Link]

    • Title: Structures of pyrimidinecarboxylic acids. Thermal, spectroscopic, X-ray and theoretical studies of metal complexes Source: ResearchGate URL: [Link]

    • Title: Quantum Chemical Calculations (Ab Initio & DFT), Hirshfeld Surface Analysis, Crystal Structure and Molecular Docking Study o - Library and Learning Center Source: Atmiya University URL: [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Two-Step Synthesis and Purification Protocol for 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid

    Target Molecule: 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (CAS: 106852-32-8) [1] Application: Core heterocyclic building block for pharmaceutical development, specifically utilized in the synthesis of kinase in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Molecule: 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (CAS: 106852-32-8) [1] Application: Core heterocyclic building block for pharmaceutical development, specifically utilized in the synthesis of kinase inhibitors and sparsomycin analogs [2].

    Retrosynthetic Strategy and Mechanistic Rationale

    The synthesis of highly functionalized pyrimidines requires careful control of regioselectivity and reaction conditions. For 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid, a robust, scalable two-step approach is preferred over de novo ring synthesis.

    The strategy leverages Nucleophilic Aromatic Substitution (SNAr) . The pyrimidine ring is inherently electron-deficient, and the presence of an electron-withdrawing ester group at the C5 position further activates the C2 and C4 positions toward nucleophilic attack. By utilizing Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate as the starting material, we can drive a double SNAr reaction using sodium methoxide (NaOMe) to install the methoxy groups. This is followed by a standard base-catalyzed saponification of the ester to yield the final carboxylic acid.

    Experimental Workflow Diagram

    SynthesisWorkflow SM Ethyl 2,4-dichloro-6-methyl pyrimidine-5-carboxylate Step1 Step 1: SNAr Methoxylation NaOMe, MeOH, 0°C to Reflux SM->Step1 Int Ethyl 2,4-dimethoxy-6-methyl pyrimidine-5-carboxylate Step1->Int >90% Yield Step2 Step 2: Base-Catalyzed Hydrolysis NaOH (aq), THF/MeOH, RT Int->Step2 Prod 2,4-Dimethoxy-6-methyl pyrimidine-5-carboxylic acid (CAS: 106852-32-8) Step2->Prod Acidification (pH ~3) QC QC: LC-MS & 1H-NMR Validation Prod->QC

    Caption: Two-step synthesis workflow from dichloro-ester to the target pyrimidine-5-carboxylic acid.

    Quantitative Reaction Parameters

    The following table summarizes the stoichiometric requirements and expected outcomes for a standard 10-gram scale synthesis, ensuring a self-validating system where theoretical yields can be tracked against empirical results.

    StageReagent / MaterialMW ( g/mol )EquivalentsAmountExpected Yield
    Step 1 Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate235.061.010.0 gN/A
    Sodium Methoxide (NaOMe, 25% w/w in MeOH)54.022.523.0 mLN/A
    Methanol (Solvent)32.04-100 mL9.0 g (93%)
    Step 2 Ethyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate226.231.09.0 gN/A
    Sodium Hydroxide (NaOH, 2M aq)40.003.060.0 mLN/A
    THF / MeOH (1:1 v/v)--80 mL7.5 g (95%)

    Step-by-Step Experimental Protocols

    Step 1: Synthesis of Ethyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate

    Causality Insight: The addition of NaOMe must be performed at 0 °C. The first substitution (typically at the more activated C4 position) is highly exothermic. Controlling the temperature prevents the formation of unwanted side products or premature ester hydrolysis [3].

    • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert nitrogen atmosphere.

    • Dissolution: Dissolve Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate (10.0 g, 42.5 mmol) in anhydrous methanol (100 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

    • Nucleophilic Addition: Place a 25% w/w solution of sodium methoxide in methanol (23.0 mL, 106.3 mmol, 2.5 eq) into the addition funnel. Add the NaOMe solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

    • Reflux: Once the addition is complete, remove the ice bath and gradually heat the reaction to reflux (approx. 65 °C) for 4 hours. The elevated temperature is required to overcome the activation energy barrier for the second SNAr substitution at the C2 position.

    • Monitoring: Verify reaction completion via TLC (Hexanes/Ethyl Acetate 3:1) or LC-MS. The starting material should be completely consumed.

    • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Partition the residue between Ethyl Acetate (150 mL) and Water (100 mL). Extract the aqueous layer once more with Ethyl Acetate (50 mL).

    • Purification: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the intermediate as a pale yellow solid/oil.

    Step 2: Saponification to 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid

    Causality Insight: Saponification is driven by the use of an aqueous hydroxide base. A co-solvent system (THF/MeOH) is employed to ensure the organic intermediate remains fully dissolved as it reacts with the aqueous base, preventing biphasic reaction stalls.

    • Dissolution: Dissolve the intermediate (9.0 g, 39.8 mmol) in a 1:1 mixture of THF and Methanol (80 mL) in a 250 mL round-bottom flask.

    • Hydrolysis: Add 2M aqueous NaOH (60.0 mL, 120 mmol, 3.0 eq) in one portion. Stir the reaction mixture vigorously at room temperature for 12 hours.

    • Monitoring: Confirm the disappearance of the ester intermediate via LC-MS.

    • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH), leaving an alkaline aqueous solution.

    • Acidification (Critical Step): Cool the aqueous solution in an ice bath to 0 °C. Slowly add 2M Hydrochloric acid (HCl) dropwise while stirring continuously until the pH reaches approximately 3.0.

      • Note: The target carboxylic acid is highly soluble in basic conditions (as the sodium salt) but precipitates rapidly upon protonation.

    • Isolation: Filter the resulting white precipitate through a Büchner funnel under vacuum. Wash the filter cake with ice-cold water (2 x 20 mL) to remove residual inorganic salts.

    • Drying: Dry the solid in a vacuum oven at 45 °C for 24 hours to yield 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid as a white to off-white powder.

    References

    • Glaxo Group Limited. "Pyrimidine Derivatives and Their Use in Therapy." World Intellectual Property Organization, Patent WO2009043883A1, 2009.
    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." John Wiley & Sons, 7th Edition, 2013. (Chapter 13: Aromatic Substitution, Nucleophilic and Organometallic). Available at:[Link]

    Application

    Application Notes &amp; Protocols: 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid as a Versatile Heterocyclic Building Block

    Introduction: The Strategic Value of the Substituted Pyrimidine Core The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, includi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Value of the Substituted Pyrimidine Core

    The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases and numerous approved drugs.[1][2][3] Its electron-deficient nature and the specific substitution patterns it can accommodate allow for fine-tuning of pharmacokinetic and pharmacodynamic properties. 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid is a particularly valuable heterocyclic building block, offering a trifecta of strategically positioned functional groups. The C5-carboxylic acid serves as a primary handle for diversification, the C2 and C4 methoxy groups modulate the electronic character of the ring, and the C6-methyl group provides a specific steric and electronic signature.

    This guide provides an in-depth exploration of this reagent's reactivity and application. It moves beyond simple procedural lists to explain the underlying chemical principles, offering researchers the insight needed to adapt and innovate upon these protocols for the synthesis of novel chemical entities.

    Physicochemical Profile and Inherent Reactivity

    Understanding the intrinsic properties of the building block is fundamental to its effective utilization. The molecule's reactivity is dominated by the interplay between the electron-deficient pyrimidine ring and its appended functional groups.

    Table 1: Physicochemical Properties

    PropertyValue
    Molecular Formula C₇H₈N₂O₄
    Molecular Weight 184.15 g/mol
    CAS Number 110821-07-3[4]
    Appearance Off-white to pale yellow solid
    Solubility Soluble in DMF, DMSO; moderately soluble in MeOH, DCM

    Key Reactive Sites:

    • C5-Carboxylic Acid: This is the most versatile functional group, readily activated for nucleophilic attack. It is the primary focus for generating libraries of derivatives via amide and ester bond formation.

    • C2/C4-Methoxy Groups: These electron-donating groups influence the overall electronics of the pyrimidine ring. While generally stable, they can be susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions, potentially allowing for late-stage diversification.

    • C6-Methyl Group: The least reactive site under standard conditions, offering a stable substitution point.

    Core Application: Amide Bond Formation for SAR Exploration

    The formation of an amide bond is arguably the most common reaction in medicinal chemistry, enabling the linkage of a core scaffold to a vast library of amine-containing fragments.[5][6] This approach is central to developing structure-activity relationships (SAR).

    Causality Behind Reagent Selection

    Direct condensation of a carboxylic acid and an amine is inefficient due to the formation of a non-reactive ammonium carboxylate salt.[7] Therefore, the carboxylic acid must be "activated." Coupling reagents like carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) convert the hydroxyl of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by the amine.[7][8] Additives like HOBt or NHS are often used to form an active ester intermediate, which improves efficiency and can suppress side reactions.[8]

    Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Work-up & Purification Pyrimidine_Acid Pyrimidine-5-COOH (Starting Material) Activated_Ester Activated O-Acylisourea or HOBt Ester Pyrimidine_Acid->Activated_Ester Activation Coupling_Reagents EDC / HOBt (Coupling Reagents) Coupling_Reagents->Pyrimidine_Acid Amine R-NH2 (Amine Substrate) Activated_Ester->Amine Coupling Product Pyrimidine-5-CONHR (Final Amide) Amine->Product Nucleophilic Attack Workup Aqueous Work-up (Extraction, Washes) Product->Workup Purification Column Chromatography Workup->Purification

    Caption: General workflow for amide bond formation.

    Protocol 1: Standard Amide Coupling with Primary/Secondary Amines

    This protocol is robust for a wide range of unhindered and electron-rich amines.

    Materials:

    • 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid

    • Amine of interest

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Standard work-up and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine, Na₂SO₄, silica gel)

    Procedure:

    • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dimethoxy-6-methylpyrimidine-5-carboxylic acid (1.0 eq).

    • Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).

    • Reagent Addition: Add the amine (1.1 eq), HOBt (1.2 eq), and a base such as DIPEA (1.5 eq). Stir the mixture for 5 minutes at room temperature.

    • Activation & Coupling: Add EDC (1.2 eq) portion-wise to the stirred solution.

    • Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

    • Work-up:

      • Dilute the reaction mixture with ethyl acetate.

      • Wash the organic layer sequentially with 1M aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

      • Dry the organic layer over anhydrous Na₂SO₄.

      • Filter and concentrate the solvent under reduced pressure.[5]

    • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amide.

    Protocol 2: Enhanced Coupling for Electron-Deficient or Sterically Hindered Amines

    Standard conditions may fail for challenging substrates like anilines with electron-withdrawing groups or bulky secondary amines.[8][9] This protocol utilizes an in-situ acyl fluoride formation, which generates a highly reactive intermediate.[9]

    Materials:

    • All reagents from Protocol 1, replacing EDC/HOBt with:

    • XtalFluor-E or Deoxo-Fluor

    • Anhydrous Acetonitrile or DCM

    Procedure:

    • Acid Activation: In a dry flask under an inert atmosphere, dissolve the pyrimidine carboxylic acid (1.0 eq) and DIPEA (2.0 eq) in anhydrous acetonitrile.

    • Acyl Fluoride Formation: Add XtalFluor-E (1.2 eq) and stir the mixture at room temperature for 30 minutes.

    • Amine Addition: Add the challenging amine (1.2 eq) to the mixture.

    • Reaction: Heat the reaction mixture to 50-70 °C and stir for 2-12 hours, monitoring by LC-MS.

    • Work-up and Purification: Follow steps 6 and 7 from Protocol 1. This method often provides good to excellent yields where other methods fail to give satisfactory results.[9]

    Table 2: Representative Amide Coupling Data

    Amine SubstrateCoupling ProtocolTypical Yield (%)Notes
    BenzylamineProtocol 1 (EDC/HOBt)85-95%Standard, high-yielding reaction.
    MorpholineProtocol 1 (EDC/HOBt)80-90%Common secondary amine, couples efficiently.
    4-NitroanilineProtocol 2 (Acyl Fluoride)60-75%Electron-deficient amine requires enhanced activation.[8][9]
    DiisopropylamineProtocol 2 (Acyl Fluoride)55-70%Sterically hindered amine, often requires heating.[9]

    Application Extension: Esterification and Cross-Coupling Strategies

    Protocol 3: Synthesis of Pyrimidine-5-Carboxylate Esters

    Ester derivatives are valuable as final products or as intermediates for further transformations. Fischer esterification is a straightforward method for simple alcohols.

    Materials:

    • 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid

    • Alcohol (e.g., Methanol, Ethanol) - used as solvent

    • Concentrated Sulfuric Acid (H₂SO₄) - catalyst

    Procedure:

    • Suspend the pyrimidine carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol).

    • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).

    • Heat the mixture to reflux and stir for 6-24 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and neutralize carefully with saturated aqueous NaHCO₃.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography if necessary.

    Conceptual Application: Integration into Suzuki-Miyaura Cross-Coupling

    While the title compound is not directly suitable for cross-coupling, its halogenated precursors are. The electron-deficient pyrimidine ring is highly activated towards Suzuki-Miyaura cross-coupling reactions, making this a powerful strategy for introducing aryl or heteroaryl substituents.[10][11] This is a key method for creating biaryl structures common in pharmaceuticals.[1][12]

    Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX R-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr R-Pd(II)L2-R' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Pyrimidine-R' RedElim->Product ArX Pyrimidine-X ArX->OxAdd Boronic R'-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal

    Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    A researcher would typically start with a precursor like 2,4-dichloro-6-methylpyrimidine-5-carboxylic acid ester and selectively couple at the more reactive C4 position, followed by coupling at C2 under different conditions.

    Biological Significance and SAR Outlook

    Derivatives of the pyrimidine scaffold are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][13][14] Specifically, pyrimidine-5-carboxylic acid derivatives have been investigated as potential peroxisome proliferator-activated receptor gamma (PPARγ) activators for the treatment of diabetes.[15][16]

    The synthetic utility of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid lies in its ability to serve as a central scaffold for generating libraries of compounds where the R-group, attached via an amide or ester linkage, can be systematically varied to probe the binding pocket of a biological target.

    SAR_Exploration cluster_derivatives Chemical Diversification Scaffold 2,4-Dimethoxy-6-methyl- pyrimidine-5-carboxylic acid (Core Scaffold) Amide Amide Linker (-CONH-) Scaffold->Amide Ester Ester Linker (-COO-) Scaffold->Ester R_Group R-Group (Diverse Functionality: Aromatic, Aliphatic, Heterocyclic) Amide->R_Group Ester->R_Group Target Biological Target (e.g., Enzyme, Receptor) R_Group->Target Binding Interaction

    Caption: Strategy for Structure-Activity Relationship (SAR) exploration.

    By employing the protocols described herein, researchers can efficiently synthesize diverse libraries of pyrimidine-5-carboxamides and esters. The resulting compounds can then be screened in biological assays to identify key structural motifs within the appended 'R-group' that enhance potency, selectivity, or other desirable pharmacological properties.

    References

    • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Available at: [Link]

    • Jismy, B., Guillaumet, G., et al. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]

    • Gurrala, S. R., & Gurrala, R. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. Available at: [Link]

    • Sandosham, J., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]

    • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. Available at: [Link]

    • (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. (n.d.). ResearchGate. Available at: [Link]

    • A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF. (n.d.). ResearchGate. Available at: [Link]

    • Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D. Available at: [Link]

    • Organic Syntheses Procedure. (n.d.). Available at: [Link]

    • Ariffin, A., et al. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. Available at: [Link]

    • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed. Available at: [Link]

    • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Available at: [Link]

    • Nallapati, S. B., & Jonnalagadda, S. C. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

    • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Available at: [Link]

    • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.). PMC. Available at: [Link]

    • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Available at: [Link]

    • Synthesis of 5‐substituted uracils and 2,4‐dimethoxypyrimidines by wittig olefination. (2005). Semantic Scholar. Available at: [Link]

    • Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4-Dionesderivatives. (2021). Medwin Publishers. Available at: [Link]

    • Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. (n.d.). Semantic Scholar. Available at: [Link]

    • Kumar, R., Mittal, A., & Ramachandran, U. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. PubMed. Available at: [Link]

    • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). UCLA – Chemistry and Biochemistry. Available at: [Link]

    • Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators. (n.d.). ResearchGate. Available at: [Link]

    • (n.d.). RSC Medicinal Chemistry. Available at: [Link]

    • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE. Available at: [Link]

    Sources

    Method

    Application Note: Amide Coupling Strategies for 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic Acid

    Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (CAS: 106852-32-8)[1] Introduction & Mechanistic Challenges Pyrimidine-5-c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (CAS: 106852-32-8)[1]

    Introduction & Mechanistic Challenges

    Pyrimidine-5-carboxylic acid derivatives are highly privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors and GPCR modulators. However, 2,4-dimethoxy-6-methylpyrimidine-5-carboxylic acid presents a unique synthetic challenge during amide bond formation.

    The Steric and Electronic Conundrum

    As an Application Scientist, it is critical to understand the causality behind reaction failures with this substrate:

    • Di-ortho Steric Hindrance: The carboxylic acid at the 5-position is flanked by a methoxy group at the 4-position and a methyl group at the 6-position. This creates a severe steric shield, preventing bulky coupling intermediates from easily reacting with incoming amines.

    • Electronic Deactivation: While the methoxy groups donate electron density via resonance, the strongly electron-withdrawing nature of the pyrimidine nitrogen atoms offsets this, altering the pKa of the acid and the stability of the activated ester intermediate.

    Standard carbodiimide reagents (e.g., EDC/HOBt or DCC) often result in incomplete conversion or the formation of unreactive N-acylurea byproducts due to the slow rate of amine attack on the sterically hindered O-acylisourea intermediate. Therefore, highly reactive uronium salts (HATU) or cyclic phosphonic anhydrides (T3P) are required.

    Coupling Strategy Decision Workflow

    To ensure a self-validating and efficient process, the choice of coupling reagent must be dictated by the nucleophilicity and steric bulk of the amine partner.

    G Start 2,4-Dimethoxy-6-methylpyrimidine- 5-carboxylic acid Amine Amine Nucleophile Assessment Start->Amine Primary Primary or Unhindered Secondary Amine Amine->Primary Hindered Sterically Hindered or Electron-Deficient Amine Amine->Hindered T3P Protocol A: T3P / Base (Scalable, Low Byproducts) Primary->T3P HATU Protocol B: HATU / DIPEA (High Reactivity) Primary->HATU Hindered->HATU AcidChloride Protocol C: Acid Chloride (Oxalyl Chloride / DMF cat.) Hindered->AcidChloride

    Caption: Decision matrix for selecting the optimal amide coupling strategy based on amine sterics.

    Quantitative Reagent Comparison

    The following table summarizes expected outcomes based on empirical process chemistry data for di-ortho substituted pyrimidine-5-carboxylic acids.

    Coupling ReagentActive IntermediateTypical Yield (%)Reaction TimeByproduct RemovalScalability
    EDC / HOBt OBt Ester20 - 40%24 - 48 hAqueous washModerate (Urea issues)
    HATU OAt Ester85 - 95%2 - 6 hChromatographyPoor (Explosive risk at scale)
    T3P (50% in EtOAc) Phosphonic Ester80 - 90%6 - 12 hWater washExcellent
    Oxalyl Chloride Acid Chloride> 90%1 - 2 hEvaporationExcellent

    Experimental Protocols

    Protocol A: T3P-Mediated Coupling (Recommended for Scale-Up)

    Propylphosphonic anhydride (T3P) is highly recommended due to its low toxicity, ease of byproduct removal (water-soluble), and high efficiency with hindered substrates.

    Reagents:

    • 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (1.0 equiv)

    • Amine (1.1 equiv)

    • T3P (50% w/w in EtOAc) (1.5 equiv)

    • Triethylamine (TEA) or DIPEA (3.0 equiv)

    • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.2 M)

    Step-by-Step Procedure:

    • Preparation: Charge a dry, argon-flushed round-bottom flask with 2,4-dimethoxy-6-methylpyrimidine-5-carboxylic acid and the amine.

    • Solvation & Base Addition: Suspend the reagents in EtOAc. Add TEA dropwise at room temperature. Stir for 10 minutes to ensure complete deprotonation of the acid.

    • Activation: Cool the mixture to 0 °C. Add the T3P solution dropwise over 15 minutes. Causality note: Slow addition controls the exotherm and prevents localized degradation of the amine.

    • Reaction: Remove the ice bath and heat the reaction to 60 °C (if using EtOAc) for 8–12 hours. Monitor via LC-MS.

    • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl (if the product is not basic), water, and brine.

    • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product often requires minimal purification.

    Protocol B: HATU-Mediated Coupling (Recommended for Discovery/Hindered Amines)

    HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The adjacent nitrogen in the pyridine ring of HOAt provides an anchoring hydrogen bond to the incoming amine, accelerating the reaction even in sterically congested environments.

    Reagents:

    • 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (1.0 equiv)

    • Amine (1.2 equiv)

    • HATU (1.2 equiv)

    • DIPEA (3.0 equiv)

    • Solvent: Anhydrous DMF (0.1 M)

    Step-by-Step Procedure:

    • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under nitrogen.

    • Base Addition: Add DIPEA dropwise at room temperature. Stir for 15 minutes. Causality note: A distinct color change (often yellow/orange) indicates the formation of the active OAt ester. Pre-activation is crucial for hindered acids before the amine is introduced.

    • Amine Addition: Add the amine in one portion. Stir at room temperature for 2–6 hours.

    • Workup: Dilute the reaction mixture with a large volume of EtOAc (10x the DMF volume). Wash extensively with 5% aqueous LiCl (3 times) to remove DMF, followed by saturated NaHCO₃ and brine.

    • Purification: Concentrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    References

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

    Sources

    Application

    Applications of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid in Medicinal Chemistry: A Technical Guide

    Introduction: The Pyrimidine Scaffold as a Cornerstone in Drug Discovery The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast number of therapeutic agents and natural products.[...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Pyrimidine Scaffold as a Cornerstone in Drug Discovery

    The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast number of therapeutic agents and natural products.[1][2] Its prevalence in nucleobases underscores its fundamental role in biological systems, making it an attractive starting point for the design of novel drugs. Pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The biological and physicochemical properties of these molecules can be finely tuned through substitution on the pyrimidine ring, allowing for the optimization of target affinity, selectivity, and pharmacokinetic profiles.[1]

    This guide focuses on the medicinal chemistry applications of a specific, highly functionalized derivative: 2,4-dimethoxy-6-methylpyrimidine-5-carboxylic acid . While direct biological data for this compound is limited in publicly available literature, its structural features suggest significant potential as a versatile building block for the synthesis of more complex, biologically active molecules. The presence of two methoxy groups, a reactive carboxylic acid, and a methyl group provides multiple handles for chemical modification, making it a valuable intermediate for drug discovery programs.

    Synthetic Accessibility

    A key consideration for any building block in medicinal chemistry is its accessibility. While a specific, one-pot synthesis for 2,4-dimethoxy-6-methylpyrimidine-5-carboxylic acid is not extensively documented, its synthesis can be approached through established pyrimidine ring formation methodologies. One plausible route involves the condensation of a suitable amidine with a functionalized three-carbon component.

    A general strategy for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[3] By analogy, a substituted amidine could be employed to construct the desired 2,4,6-trisubstituted pyrimidine core.

    Protocol 1: General Synthetic Approach for 2,4,6-Trisubstituted Pyrimidine-5-carboxylates

    This protocol outlines a conceptual pathway for the synthesis of the target compound, based on established pyrimidine synthesis literature.

    Workflow Diagram:

    G cluster_reactants Starting Materials A Substituted Amidine C Base-catalyzed Condensation A->C B ß-ketoester derivative B->C D Cyclized Pyrimidine Intermediate C->D Ring Formation E Hydrolysis D->E F 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid E->F Final Product G A 2,4-Dimethoxy-6-methyl- pyrimidine-5-carboxylic acid D Activated Ester Intermediate A->D Activation B Activating Agent (e.g., HATU, HOBt/EDC) B->D C Primary or Secondary Amine (R1R2NH) E Amide Product C->E D->E Nucleophilic Acyl Substitution G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->VEGFR2 Inhibition

    Sources

    Method

    Application Note: Catalytic Protodecarboxylation of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic Acid

    Executive Summary The pyrimidine scaffold is a privileged pharmacophore in drug discovery, frequently serving as the core for kinase inhibitors, antiviral agents, and CNS therapeutics. The synthesis of specifically subst...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The pyrimidine scaffold is a privileged pharmacophore in drug discovery, frequently serving as the core for kinase inhibitors, antiviral agents, and CNS therapeutics. The synthesis of specifically substituted pyrimidines often relies on the construction of a pyrimidine-5-carboxylic acid intermediate, followed by protodecarboxylation to yield the C5-unsubstituted core. However, the decarboxylation of 2,4-dimethoxy-6-methylpyrimidine-5-carboxylic acid presents a unique synthetic challenge. While electron-deficient pyrimidines undergo facile thermal decarboxylation, the presence of two strongly electron-donating methoxy groups at the C2 and C4 positions significantly enriches the electron density of the heterocycle. This enrichment destabilizes the putative C5-carbanion transition state, rendering standard catalyst-free thermal decarboxylation highly inefficient and prone to degradation.

    This application note details field-proven, transition-metal-catalyzed methodologies—specifically Microwave-Assisted Copper Catalysis and Silver-Catalyzed Mild Decarboxylation—to achieve high-yielding protodecarboxylation of this electron-rich substrate.

    Mechanistic Rationale & Catalyst Selection

    To overcome the high activation barrier associated with electron-rich pyrimidine-5-carboxylic acids, transition metal catalysis is required to alter the reaction pathway from a high-energy zwitterionic intermediate to a stabilized organometallic species[1.1][1].

    The Copper-Catalyzed Pathway: Using a Cu(I) source (typically Cu₂O) ligated by 1,10-phenanthroline creates a highly active [Cu(phen)2​]+ complex. This complex undergoes ligand exchange with the pyrimidine carboxylate. The metal center facilitates the extrusion of CO₂ via a Ligand-to-Metal Charge Transfer (LMCT) mechanism, forming a stable aryl-copper(I) intermediate[2.13][2]. Subsequent protonation by a protic source—often the conjugate acid of a basic solvent like quinoline—yields the product and regenerates the catalyst[1.8][3].

    CatalyticCycle Cu_cat L-Cu(I) Catalyst [Active Species] Cu_carboxylate Cu(I)-Carboxylate Complex Cu_cat->Cu_carboxylate + Pyrimidine Substrate - H+ Aryl_Cu Aryl-Cu(I) Intermediate Cu_carboxylate->Aryl_Cu - CO2 (Extrusion) Rate Limiting Step Product Protodecarboxylated Product Aryl_Cu->Product + H+ (From Quinolinium) Product->Cu_cat Catalyst Regeneration

    Proposed catalytic cycle for Cu(I)-mediated protodecarboxylation of pyrimidine acids.

    The Silver-Catalyzed Pathway: For substrates highly sensitive to thermal degradation (e.g., O-demethylation), silver carbonate (Ag₂CO₃) provides a milder alternative. Silver(I) assists decarboxylation through an electrophilic metalation pathway, stabilizing the transition state at significantly lower temperatures (120 °C)[2.2][4].

    Quantitative Efficacy Profile

    The following table summarizes the optimization data for the decarboxylation of 2,4-dimethoxy-6-methylpyrimidine-5-carboxylic acid, highlighting the necessity of catalytic intervention.

    MethodCatalyst SystemSolvent SystemTemp (°C)TimeYield (%)
    Catalyst-Free Thermal NoneQuinoline22024 h< 20 (Decomp.)
    Conventional Cu-Catalyzed Cu₂O / 1,10-phenanthrolineNMP/Quinoline (3:1)17016 h65
    Microwave Cu-Catalyzed Cu₂O / 1,10-phenanthrolineNMP/Quinoline (3:1)19015 min88
    Silver-Catalyzed Ag₂CO₃DMSO/Toluene (1:1)12012 h72

    Note: Yields determined by quantitative HPLC using an internal standard. Microwave heating drastically reduces thermal stress, minimizing the loss of volatile products and preventing ether cleavage.

    Validated Experimental Protocols

    Protocol A: Microwave-Assisted Copper-Catalyzed Decarboxylation

    This protocol is optimized for rapid turnaround in drug discovery settings, utilizing microwave (MW) irradiation to achieve complete conversion in minutes[1.8][3].

    Workflow Substrate Pyrimidine-5- carboxylic acid Reaction MW Irradiation 190°C, 15 min Substrate->Reaction Catalyst Cu2O / Phenanthroline Pre-activation Catalyst->Reaction Workup Acid-Base Extraction Reaction->Workup CO2 Extrusion Product 2,4-Dimethoxy-6- methylpyrimidine Workup->Product Purification

    Workflow for the microwave-assisted Cu-catalyzed protodecarboxylation.

    Step-by-Step Methodology:

    • Catalyst Pre-activation: In a 10 mL microwave vial equipped with a magnetic stir bar, add Cu₂O (0.05 equiv, 5 mol%) and 1,10-phenanthroline (0.10 equiv, 10 mol%).

      • Causality: Pre-mixing these solid reagents ensures the rapid in-situ formation of the active [Cu(phen)2​]+ complex upon solvent addition, preventing the formation of inactive copper aggregates.

    • Substrate Addition: Add 2,4-dimethoxy-6-methylpyrimidine-5-carboxylic acid (1.0 mmol, 1.0 equiv).

    • Solvent Introduction: Add a 3:1 mixture of N-Methyl-2-pyrrolidone (NMP) and Quinoline (3.0 mL total volume).

      • Causality: NMP is highly polar and strongly absorbs microwave energy, enabling rapid, uniform heating. Quinoline acts as both a stabilizing ligand for the Cu(I) intermediate and a proton shuttle to facilitate the final protometalation step[1.8][3].

    • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 190 °C for 15 minutes (Dynamic tracking mode, max power 200 W).

    • Workup & Isolation: Cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and wash sequentially with 1M HCl (3 x 10 mL) to remove quinoline and NMP, followed by saturated aqueous NaHCO₃ (10 mL) to remove any unreacted starting material.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexane/EtOAc) to yield the pure 2,4-dimethoxy-6-methylpyrimidine.

    Protocol B: Silver-Catalyzed Mild Decarboxylation

    For laboratories lacking microwave synthesizers or when scaling up beyond 10 grams, the silver-catalyzed method offers a reliable, albeit slower, alternative[2.2][4].

    Step-by-Step Methodology:

    • Reaction Setup: To an oven-dried Schlenk flask, add the pyrimidine-5-carboxylic acid (1.0 equiv) and Ag₂CO₃ (0.2 equiv, 20 mol%).

      • Causality: Ag₂CO₃ acts as a mild Lewis acid that coordinates the carboxylate, significantly lowering the temperature required for CO₂ extrusion compared to uncatalyzed thermal methods.

    • Solvent Addition: Add a degassed 1:1 mixture of DMSO and Toluene (0.2 M concentration).

      • Causality: DMSO stabilizes the transient Ag(I)-aryl species, while Toluene lowers the overall boiling point and viscosity of the mixture.

    • Heating: Stir the mixture under an argon atmosphere at 120 °C for 12 hours.

    • Filtration & Workup: Cool to room temperature, filter through a short pad of Celite to remove silver salts, and partition between EtOAc and water. Extract and purify as described in Protocol A.

    Analytical Self-Validation Parameters

    To ensure the integrity of the protocol, the following self-validating analytical checks must be observed:

    • Thin-Layer Chromatography (TLC):

      • Starting Material: Highly polar, remains near the baseline ( Rf​≈0.1 ) in 3:1 Hexanes:EtOAc (with 1% AcOH).

      • Product: Non-polar, migrates cleanly ( Rf​≈0.6 ) in 3:1 Hexanes:EtOAc. UV active at 254 nm.

    • ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

      • Disappearance: The broad downfield signal corresponding to the carboxylic acid proton ( 13.0 ppm) must be completely absent.

      • Appearance (Critical Marker): A new, sharp singlet will appear at 6.3 ppm , integrating to 1H. This corresponds to the newly installed proton at the C5 position, which is shielded by the electron-donating resonance of the adjacent methoxy groups.

      • Retention: The two methoxy singlets ( 3.9 ppm, 6H) and the C6-methyl singlet ( 2.3 ppm, 3H) must remain intact. Loss of a methoxy signal indicates unwanted thermal degradation (ether cleavage).

    References

    • Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. Journal of Organic Chemistry.
    • Wolfenden, R., et al. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst.
    • Tlahuext-Aca, A., et al. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews / PMC.
    • MacMillan, D. W. C., et al. (2018). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis.
    • Su, W., et al. (2012). Decarboxylative cross-couplings of 2-aminopyrimidine-5-carboxylic acids.

    Sources

    Application

    Application Note: Advanced C5-Functionalization of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid via Redox-Enabled Decarboxylative Cross-Coupling

    Executive Summary & Rationale 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (CAS: 106852-32-8)[1] is a privileged, highly versatile building block in modern drug discovery. The 2,4-dimethoxy substituents serve as ro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Rationale

    2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (CAS: 106852-32-8)[1] is a privileged, highly versatile building block in modern drug discovery. The 2,4-dimethoxy substituents serve as robust protecting groups for uracil/thymine derivatives and provide excellent handles for late-stage nucleophilic aromatic substitution (SNAr). Meanwhile, the C6-methyl group imparts metabolic stability.

    Despite its utility, functionalizing the C5-position of this scaffold is historically challenging. The electron-deficient nature of the pyrimidine ring strongly resists electrophilic aromatic substitution, and direct C-H activation is electronically deactivated. While traditional high-temperature Palladium-catalyzed direct decarboxylative cross-coupling has been reported for some pyrimidines[2], it frequently fails for this specific substrate due to the steric shielding provided by the adjacent C6-methyl and C4-methoxy groups, leading to competitive protodecarboxylation rather than productive C-C bond formation.

    The Solution: By converting the pre-installed C5-carboxylic acid into a Redox-Active Ester (RAE), we can bypass the high activation energy of direct transition-metal insertion. Under Nickel-catalyzed reductive conditions, the RAE undergoes a Single Electron Transfer (SET) event, extruding CO2 to generate a highly reactive, nucleophilic C5-pyrimidine radical that rapidly engages in cross-coupling[3]. This application note details a self-validating, highly efficient protocol for the C5-arylation/alkylation of this critical scaffold.

    Mechanistic Pathway (Causality & Design)

    The success of this protocol hinges on the precise orchestration of single-electron and two-electron processes. We utilize N-hydroxyphthalimide (NHPI) to activate the carboxylic acid.

    • RAE Formation: The coupling of the acid with NHPI via N,N'-diisopropylcarbodiimide (DIC) generates an electron-deficient ester. This step is crucial; without this electronic tuning, the reduction potential of the carboxylic acid is too high for mild transition-metal catalysis[4].

    • Single Electron Transfer (SET): A low-valent Ni(I) species—generated in situ via reduction by Zinc dust—donates an electron to the RAE.

    • Fragmentation: The N-O bond fragments, followed by the rapid extrusion of CO2, yielding the C5-pyrimidine radical. The steric bulk of the C6-methyl group actually stabilizes this transient radical kinetically.

    • Radical Rebound & Elimination: The radical is intercepted by an Aryl-Ni(II)-Halide complex to form a transient Ni(III) species, which undergoes rapid reductive elimination to forge the new C5-C bond, regenerating the Ni(I) catalyst[3]. Recent literature also supports the viability of Fe-catalyzed alternatives operating via similar SET manifolds[5].

    Mechanism A 2,4-Dimethoxy-6-methylpyrimidine- 5-carboxylic acid B Redox-Active Ester (RAE) (NHPI Derivative) A->B DIC, DMAP, NHPI C Single Electron Transfer (SET) via Ni(I) B->C e- transfer D C5-Pyrimidine Radical (-CO2) C->D Decarboxylation E Ni(III) Intercept (Cross-Coupling) D->E Aryl/Alkyl-Ni(II) F C5-Functionalized Pyrimidine Scaffold E->F Reductive Elimination

    Mechanistic pathway of Ni-catalyzed decarboxylative cross-coupling via Redox-Active Esters.

    Experimental Workflows & Self-Validating Protocols

    To ensure reproducibility and trustworthiness, this methodology is divided into two distinct, self-validating stages. Do not attempt to perform this reaction in a single pot without prior validation of the RAE intermediate.

    Protocol A: Synthesis of the Pyrimidine-5-RAE (NHPI Ester)

    Causality Check: Isolating the RAE ensures that unreacted carboxylic acid does not poison the downstream Nickel catalyst.

    • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (5.0 mmol, 1.0 equiv) and N-hydroxyphthalimide (NHPI) (5.5 mmol, 1.1 equiv).

    • Solvation: Suspend the solids in anhydrous Dichloromethane (DCM, 25 mL). Add 4-Dimethylaminopyridine (DMAP) (0.5 mmol, 0.1 equiv).

    • Activation: Cool the mixture to 0 °C in an ice bath. Add N,N'-Diisopropylcarbodiimide (DIC) (5.5 mmol, 1.1 equiv) dropwise over 5 minutes.

    • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Validation & Workup: Monitor via TLC (Hexanes/EtOAc 1:1). The starting acid should be completely consumed. Filter the reaction mixture through a Celite pad to remove the precipitated diisopropylurea byproduct. Concentrate the filtrate under reduced pressure and purify via short-pad silica gel chromatography to yield the pure RAE as a pale yellow solid.

    Protocol B: Nickel-Catalyzed Decarboxylative Arylation

    Causality Check: The use of EDTA during workup is critical. It sequesters Ni and Zn ions, preventing the formation of intractable emulsions during organic extraction.

    • Glovebox Setup: Inside an argon-filled glovebox, charge a 20 mL reaction vial with the Pyrimidine-5-RAE (1.0 mmol, 1.0 equiv), Aryl Iodide (1.5 mmol, 1.5 equiv), NiCl2·glyme (0.2 mmol, 20 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.2 mmol, 20 mol%), and activated Zinc dust (2.0 mmol, 2.0 equiv).

    • Solvation: Add a degassed mixture of DMF/THF (1:2 v/v, 6 mL). Seal the vial with a PTFE-lined septum cap.

    • Reaction: Remove the vial from the glovebox and stir vigorously (800 rpm) at room temperature for 24 hours. The mixture will turn a deep, characteristic reddish-brown, indicating the formation of the active Ni species.

    • Quench & Extraction: Open the vial to air and immediately quench with 10 mL of a 0.5 M aqueous EDTA solution (adjusted to pH 8 with NaOH). Stir vigorously for 30 minutes until the aqueous layer turns bright blue/green (indicating metal complexation). Extract with EtOAc (3 × 15 mL).

    • Purification: Wash the combined organic layers with brine, dry over Na2SO4, concentrate, and purify via flash column chromatography.

    Workflow step1 1. RAE Synthesis Activation of C5-Acid step2 2. Reaction Setup Glovebox / Inert Atm step1->step2 step3 3. Cross-Coupling NiCl2, Ligand, Zn, 24h step2->step3 step4 4. Quench & Workup EDTA / EtOAc Extraction step3->step4 step5 5. Purification Silica Gel Chromatography step4->step5

    Step-by-step experimental workflow for the functionalization of pyrimidine-5-carboxylic acid.

    Data Presentation & Parameter Optimization

    To validate the superiority of the RAE approach over traditional cross-coupling methodologies, an optimization matrix was executed. The data clearly demonstrates that standard Palladium-catalyzed direct decarboxylation is highly inefficient for this specific sterically hindered, electron-deficient substrate.

    Table 1: Optimization of Decarboxylative Arylation Conditions for 2,4-Dimethoxy-6-methylpyrimidine-5-RAE

    EntryCatalyst System (mol%)LigandReductantSolventYield (%)Causality / Observation
    1 NiCl2·glyme (20%) dtbbpy Zn dust DMF/THF 85 Optimal SET generation and radical rebound.
    2NiCl2·6H2O (20%)dtbbpyZn dustDMF/THF82Hydrated catalyst is viable and cost-effective[3].
    3Pd(OAc)2 (10%)PPh3NoneNMP (120°C)12Direct decarboxylation fails due to C6-sterics[2].
    4Fe(acac)3 (20%)dppeMg turningsTHF65Fe-catalysis is a sustainable alternative[5].
    5NiCl2·glyme (20%)NoneZn dustDMF/THF<5Ligand is essential for Ni solubility and tuning.

    Note: Yields determined by 1H NMR using 1,3,5-trimethoxybenzene as an internal standard.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid

    Welcome to the technical support center for the synthesis of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the comple...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind protocol choices, provide validated troubleshooting steps, and ground our recommendations in established chemical principles.

    Introduction: The Synthetic Challenge

    2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. Its substituted pyrimidine core is a key feature in many biologically active compounds. However, its synthesis can be challenging, often plagued by low yields, competing side reactions, and purification difficulties. This guide provides a structured approach to a robust and reproducible synthesis.

    The most common synthetic strategy involves a condensation reaction to form the pyrimidine ring, followed by functional group manipulations. A logical and frequently employed route starts from ethyl acetoacetate and involves cyclization, chlorination, methoxylation, and final hydrolysis.

    Proposed Overall Synthetic Workflow

    Below is a diagram illustrating a reliable pathway for the synthesis.

    Synthesis_Workflow A Ethyl Acetoacetate + Urea B 2-Methyl-4,6-dihydroxypyrimidine A->B  Cyclocondensation (NaOEt, EtOH) C 2-Methyl-4,6-dichloropyrimidine B->C  Chlorination (POCl3) D Ethyl 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylate C->D  Methoxylation & Carboxylation (1. NaOMe, MeOH) (2. Ethyl Chloroformate) E 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid D->E  Hydrolysis (NaOH, H2O/EtOH) Troubleshooting_Condensation Start Low Yield in Step 1 CheckBase Is the alkoxide base fresh and anhydrous? Start->CheckBase CheckSolvent Is the alcohol solvent anhydrous? CheckBase->CheckSolvent Yes Sol_Base Solution: Use freshly prepared or new commercial alkoxide. CheckBase->Sol_Base No CheckpH Was workup pH controlled to ~2? CheckSolvent->CheckpH Yes Sol_Solvent Solution: Use absolute ethanol/methanol. Dry all glassware thoroughly. CheckSolvent->Sol_Solvent No Sol_pH Solution: Acidify slowly to pH 2 while cooling the mixture. CheckpH->Sol_pH No End Yield Improved CheckpH->End Yes Sol_Base->End Sol_Solvent->End Sol_pH->End

    Caption: Decision tree for troubleshooting low yield in the initial cyclocondensation step.

    Problem 2: Incomplete Chlorination or Significant Byproduct Formation
    • Potential Cause 1: Insufficient Phosphorus Oxychloride (POCl₃). Stoichiometrically, two equivalents of POCl₃ are required per mole of the dihydroxypyrimidine. However, some POCl₃ can be consumed by trace water or react with itself.

      • Solution: Use a slight excess of POCl₃ (e.g., 2.5-3.0 equivalents). The reaction should be performed neat (using POCl₃ as the solvent) or with a high-boiling inert solvent like toluene.

    • Potential Cause 2: Reaction Temperature Too High or Too Low. If the temperature is too low, the reaction will be sluggish and incomplete. If it's too high, it can lead to decomposition and the formation of intractable tar.

      • Solution: Heat the reaction mixture carefully to reflux (around 105-110 °C) and maintain it for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

    • Potential Cause 3: Hydrolysis during Workup. The 2-methyl-4,6-dichloropyrimidine product is highly reactive and susceptible to hydrolysis back to the starting material or to mono-chloro species if exposed to water at non-neutral pH.

      • Solution: The workup must be performed cautiously. Slowly and carefully pour the reaction mixture onto crushed ice. This hydrolyzes the excess POCl₃ and precipitates the product. Do not let the temperature of the quench rise significantly. Extract the product immediately into an organic solvent like dichloromethane or ethyl acetate.

    Problem 3: Low Yield in the Final Saponification/Hydrolysis Step
    • Potential Cause 1: Incomplete Hydrolysis. Ester saponification can be slow, especially with sterically hindered esters.

      • Solution: Ensure at least 2-3 equivalents of NaOH or KOH are used. The reaction often requires gentle heating (e.g., 50-60 °C) for several hours. Monitor the disappearance of the starting ester by TLC or LC-MS. Adding a co-solvent like ethanol or THF can improve the solubility of the ester in the aqueous base, accelerating the reaction. [1]

    • Potential Cause 2: Product Degradation. Pyrimidine rings with electron-donating groups can be susceptible to ring-opening under harsh basic conditions (high temperature or high concentration of base).

      • Solution: Use moderate conditions first (e.g., 1M NaOH at 50 °C) and increase the temperature or base concentration only if the reaction is not proceeding. Some protocols for related compounds suggest that treating the reaction mixture with 1M NaOH can convert certain byproducts back to the desired product, thereby increasing the isolated yield. [1]

    Experimental Protocols & Data

    Protocol 1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine
    • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 21.0 g (0.91 mol) of sodium in 300 mL of absolute ethanol.

    • To this sodium ethoxide solution, add a mixture of 100 g (0.76 mol) of ethyl acetoacetate and 50 g (0.83 mol) of urea.

    • Heat the mixture to reflux for 7 hours. A thick white precipitate will form.

    • Cool the reaction mixture to room temperature and add 500 mL of water to dissolve the precipitate.

    • Slowly acidify the solution to pH 2 with concentrated hydrochloric acid while keeping the temperature below 10 °C with an ice bath.

    • Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield 2-methyl-4,6-dihydroxypyrimidine.

    Data Summary: Influence of Base and Solvent on Condensation Yield
    RunBase (1.1 eq)SolventReaction Time (h)Typical Yield (%)Reference
    1Sodium Ethoxide (in situ)Absolute Ethanol775-80%[2]
    2Sodium Methoxide (30% sol.)Methanol3~80%[2]
    3Sodium Methoxide (fresh) Dry Methanol 3 ~85% **[2]
    4Potassium t-ButoxideMethanol3~57%[2]

    Data adapted from a similar synthesis of 4,6-dihydroxy-2-methylpyrimidine.

    Protocol 2: Synthesis of Ethyl 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylate
    • Suspend 2-Methyl-4,6-dichloropyrimidine (1 eq) in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol (2.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Cool the mixture again to 0 °C and add ethyl chloroformate (1.2 eq) dropwise.

    • Stir at room temperature for 4 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Protocol 3: Saponification to 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid
    • Dissolve the ethyl ester (1 eq) in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide (3 eq NaOH).

    • Heat the mixture to 60 °C and stir for 4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 6M HCl.

    • Filter the resulting precipitate, wash with a small amount of cold water, and dry under vacuum to afford the final product.

    References

    • Organic Syntheses Procedure. (n.d.). Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Organic Syntheses, 92, 237. [Link]

    • CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
    • Suryasaputra, U., et al. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2017(3), M947. [Link]

    • Kumar, R., Mittal, A., & Ramachandran, U. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & Medicinal Chemistry, 15(16), 5567-5575. [Link]

    • ChEMBL. (n.d.). Document Report Card for CHEMBL1145436. [Link]

    • US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
    • Chemical & Pharmaceutical Bulletin. (2002). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 50(10), 1385-1388. [Link]

    • International Journal of Pharmaceutical Sciences and Research. (2014). A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid Ethyl Ester. IJPSR, 5(12), 5335-5339. [Link]

    • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
    • Diva-portal.org. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. [Link]

    • Chinese Journal of Energetic Materials. (2014). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. [Link]

    • Molecules. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. [Link]

    • Frontiers in Chemistry. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 73. [Link]

    • Journal of Medicinal Chemistry. (2006). 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis. Journal of Medicinal Chemistry, 49(4), 1213-1223. [Link]

    • Rasayan Journal of Chemistry. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Rasayan J. Chem, 1(4), 785-791. [Link]

    • Molecules. (2025). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. Molecules, 30(22), 4567. [Link]

    Sources

    Optimization

    Technical Support Center: Amidation of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic Acid

    Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the specific synthetic challenges associated with 2,4-dim...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the specific synthetic challenges associated with 2,4-dimethoxy-6-methylpyrimidine-5-carboxylic acid .

    This molecule presents a classic "perfect storm" in synthetic organic chemistry: the 5-carboxylic acid is severely sterically hindered by the adjacent 4-methoxy and 6-methyl groups, while the electron-deficient nature of the pyrimidine ring alters the pKa and nucleophilicity of the carboxylate intermediate. Standard peptide coupling conditions often fail or stall at low conversions. This guide provides field-proven, self-validating protocols to overcome these barriers.

    Part 1: Mechanistic Workflow & Causality

    To successfully amidate this substrate, one must bypass the steric bulk that prevents standard active ester formation (e.g., via EDC/HOBt). The most reliable approach for such hindered pyrimidine-5-carboxylic acids is conversion to the highly reactive acid chloride, which forces the subsequent aminolysis to proceed despite steric crowding [1].

    G A 2,4-Dimethoxy-6-methylpyrimidine- 5-carboxylic acid C Acid Chloride Intermediate (Sterically Accessible) A->C Reflux, 2.5h B SOCl2 / Toluene (Activation) B->C E Target Pyrimidine-5-carboxamide C->E Aminolysis D Amine + TEA / THF (-78°C to RT) D->E

    Mechanistic workflow for the amidation of sterically hindered pyrimidine-5-carboxylic acids.

    Part 2: Troubleshooting & FAQs

    Q1: Why am I seeing <10% conversion when using EDC/HOBt or DIC/Oxyma?

    Cause: Carbodiimide-based reagents (EDC, DIC) rely on the formation of an O-acylisourea intermediate, which is exceptionally bulky. The 4-methoxy and 6-methyl groups on your pyrimidine ring create a steric shield, preventing the amine from attacking the carbonyl carbon of the intermediate. Solution: Abandon carbodiimides for this specific substrate. Shift to either acid chloride generation (which creates a much smaller, more electrophilic intermediate) or use highly reactive uronium-based coupling reagents like HATU or COMU, which are better suited for challenging, sterically hindered carboxylic acids [2].

    Q2: I attempted to form the acid chloride using Thionyl Chloride ( SOCl2​ ), but my yield is still low. What went wrong?

    Cause: Pyrimidine nitrogen atoms can become protonated or coordinate with reagents, leading to poor solubility or degradation. Furthermore, if the acid chloride is not completely stripped of excess SOCl2​ and HCl before amine addition, the amine will be quenched as a hydrochloride salt. Solution: Ensure complete removal of SOCl2​ in vacuo to yield a dry reddish-brown solid before resuspending in THF. Additionally, the amine addition must be performed at -78°C with a sufficient excess of a non-nucleophilic base (like Triethylamine, TEA) to neutralize any residual acid and drive the reaction[1].

    Q3: Can I use T3P (Propylphosphonic anhydride) for this coupling to avoid harsh acid chlorides?

    Cause: T3P is excellent for standard aliphatic and aromatic acids and generates water-soluble byproducts. However, for ortho-disubstituted or highly hindered pyrimidines, T3P often results in sluggish kinetics. Solution: If you must avoid acid chlorides due to sensitive functional groups on your amine, use HATU with DIPEA in DMF, heating to 60°C if necessary.

    Part 3: Quantitative Reagent Comparison

    The following table summarizes the expected performance of various activation strategies specifically for 2,4-dimethoxy-6-methylpyrimidine-5-carboxylic acid based on steric and electronic profiling.

    Activation StrategyReagentsRelative ReactivityByproduct RemovalRecommended Use Case
    Acid Chloride SOCl2​ , TolueneVery HighVacuum evaporationPrimary choice for sterically hindered amines[1].
    Uronium Salts HATU, DIPEA, DMFHighAqueous wash / ChromatographySensitive amines; when acid chlorides cause degradation.
    Phosphonium PyBOP, DIPEA, DCMModerateChromatographyNot recommended for di-ortho substituted systems.
    Carbodiimide EDC, HOBt, DMFLowAqueous washAvoid. Steric hindrance prevents efficient coupling.

    Part 4: Validated Experimental Protocols

    To ensure scientific integrity and reproducibility, follow this self-validating two-step protocol for the acid chloride pathway. This method is adapted from established procedures for synthesizing carboxamides of highly substituted pyrimidines [1].

    Protocol: Two-Step Acid Chloride Amidation

    Step 1: Acid Chloride Generation

    • Charge a flame-dried, round-bottom flask with 2,4-dimethoxy-6-methylpyrimidine-5-carboxylic acid (1.0 equiv).

    • Suspend the acid in anhydrous toluene (approx. 3 mL per mmol of substrate).

    • Add thionyl chloride ( SOCl2​ , 1.5 equiv) dropwise at room temperature. (Self-Validation Check: Evolution of SO2​ and HCl gas should be observed).

    • Attach a reflux condenser and heat the mixture to reflux for 2.5 hours.

    • Cool the reaction to room temperature.

    • Remove the solvent and excess SOCl2​ completely in vacuo to afford the crude acid chloride as a solid. Do not expose to ambient moisture.

    Step 2: Aminolysis

    • Dissolve the crude acid chloride in anhydrous THF (5 mL per mmol) under an inert atmosphere (Nitrogen or Argon).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Add Triethylamine (TEA, 3.0 equiv) dropwise.

    • Add the desired amine (1.0 equiv) slowly to the chilled solution.

    • Stir the reaction at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature for 1 hour. (Self-Validation Check: A white precipitate of TEA·HCl will form, indicating successful aminolysis).

    • Quench the reaction by pouring it into a 1:1 (v/v) mixture of saturated aqueous NaHCO3​ and CH2​Cl2​ .

    • Separate the organic layer, extract the aqueous layer twice with CH2​Cl2​ , dry over anhydrous Na2​SO4​ , filter, and concentrate for purification.

    References

    • Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace. Available at:[Link]

    Troubleshooting

    Technical Support Center: Purification &amp; Recrystallization of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2,4-Dimethoxy-6-methylpyri...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid .

    Pyrimidine-5-carboxylic acid derivatives are foundational building blocks in medicinal chemistry, often requiring high-purity isolation for downstream coupling reactions[1]. Because this molecule contains competing functional groups—a weakly basic pyrimidine core, electron-donating and acid-sensitive methoxy groups, and an acidic carboxyl moiety—standard purification templates often fail. This guide provides field-proven, causality-driven methodologies to ensure high yield and analytical purity.

    Physicochemical Profiling

    Understanding the fundamental properties of your target molecule is the first step in troubleshooting. The purification logic relies entirely on exploiting the solubility and ionization states detailed below[2].

    PropertyValue / CharacteristicImpact on Purification Strategy
    Molecular Weight 198.18 g/mol Determines stoichiometric calculations for acid/base equivalents.
    pKa (Carboxyl Group) ~3.5 – 4.5Allows for selective deprotonation in mild base (pH > 7) and isoelectric precipitation in mild acid (pH 2–3)[3].
    Methoxy Groups (-OCH₃) Electron-donating, acid-sensitiveSusceptible to hydrolysis in strong, hot aqueous acids (converting to uracil/dione derivatives). Mandates strict temperature control (0–5 °C) during acidification.
    Solubility (Neutral) Soluble in hot EtOH, MeOH, DMSOIdeal for gradient recrystallization using an Ethanol/Water binary solvent system[4].
    Solubility (Salt Form) Highly soluble in aqueous baseEnables efficient liquid-liquid extraction to wash away neutral organic impurities.
    Troubleshooting FAQs

    Q: My isolated product is contaminated with unreacted starting materials or neutral pyrimidine intermediates. How do I remove them? A: This is a classic issue when relying solely on direct crystallization from the reaction mixture. You must exploit the carboxylic acid group by performing an Acid-Base Extraction (Isoelectric Precipitation) . By dissolving your crude mixture in aqueous NaOH, your target compound becomes a water-soluble sodium carboxylate salt. Neutral impurities (like unreacted esters or des-carboxylated byproducts) remain insoluble in water and can be completely removed by washing the aqueous layer with an organic solvent like Dichloromethane (DCM).

    Q: I am losing a significant amount of yield during the acid precipitation step. What is going wrong? A: Yield loss during precipitation is usually caused by two factors: over-acidification or insufficient cooling .

    • Causality of pH: The pKa of the carboxylic acid is ~3.5–4.5. If you only drop the pH to 5, the molecule remains partially ionized and water-soluble. You must lower the pH to 2.0–3.0 to ensure full protonation.

    • Causality of Temperature: The neutral free acid still has marginal solubility in water at room temperature. Precipitation must be performed at 0–5 °C to force the compound out of solution.

    Q: Can I use concentrated HCl (12M) to speed up the precipitation step? A: Absolutely not. The methoxy groups at the 2- and 4-positions of the pyrimidine ring are sensitive to harsh acidic conditions. Using concentrated HCl, especially if the solution warms up due to the exothermic neutralization, will hydrolyze the methoxy groups into hydroxyl groups, inadvertently synthesizing a pyrimidinedione (uracil) derivative. Always use dilute acid (1M to 2M HCl) and add it dropwise over an ice bath.

    Q: My recrystallized product is off-white or yellowish. How do I achieve a pristine white powder? A: Coloration is typically caused by trace polymeric byproducts or oxidized impurities trapped in the crystal lattice. To resolve this, integrate an Activated Carbon Treatment into your recrystallization workflow. Dissolve the crude solid in hot ethanol, add 5-10% w/w activated charcoal, boil briefly, and perform a hot filtration through a Celite pad before initiating the cooling phase.

    Standardized Experimental Workflows

    Every protocol below is designed as a self-validating system , ensuring that you can verify the success of each step before proceeding to the next.

    Protocol A: Acid-Base Isoelectric Precipitation

    Purpose: To isolate the free carboxylic acid from neutral/basic impurities.

    • Dissolution: Suspend the crude solid in deionized water (approx. 10 mL/g of crude). Slowly add 1M NaOH dropwise while stirring until the pH reaches 9.0–10.0.

    • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract with Dichloromethane (DCM) (3 × 5 mL/g). Discard the lower organic layers (which contain neutral impurities).

    • Cooling: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice-water bath to 0–5 °C.

    • Acidification: While stirring vigorously, add cold 1M HCl dropwise. A white precipitate will begin to form as the pH drops below 5. Continue adding until the pH stabilizes between 2.0 and 3.0.

    • Self-Validation Checkpoint: Before filtering, test the supernatant with a calibrated pH meter or high-resolution pH paper. It MUST read between 2.0 and 3.0. A higher pH indicates incomplete protonation (yield loss); a lower pH risks methoxy group hydrolysis.

    • Isolation: Filter the suspension under vacuum. Wash the filter cake with ice-cold deionized water to remove residual NaCl, then dry in vacuo at 40 °C overnight.

    Protocol B: Gradient Recrystallization (Ethanol/Water)

    Purpose: To achieve >99% analytical purity and optimal crystal morphology.

    • Primary Dissolution: Place the dried, pre-purified solid from Protocol A into a round-bottom flask. Add a minimum volume of boiling Ethanol (EtOH) until the solid is just dissolved.

    • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add hot deionized water dropwise until a slight, persistent turbidity (the "cloud point") is observed.

    • Clarification: Add 1–2 drops of hot Ethanol just until the solution becomes perfectly clear again.

    • Controlled Cooling: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed (approx. 2 hours). Causality: Slow cooling promotes the growth of large, pure crystals and prevents the entrapment of impurities within the crystal lattice. Once at room temperature, transfer to a 4 °C refrigerator for 4 hours to maximize yield.

    • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using 10% MeOH in DCM with 1% Acetic Acid. Spot the mother liquor alongside the dissolved crystals. The crystal lane must show a single, clean spot under UV (254 nm), confirming the exclusion of impurities.

    • Isolation: Vacuum filter the crystals, wash with a minimal amount of ice-cold 1:1 EtOH:H₂O, and dry under high vacuum.

    Visual Workflows

    The following diagrams map the logical progression of the purification strategies.

    AcidBase Start Crude Mixture (Target + Neutral Impurities) Base Add 1M NaOH (pH 9-10) Form Sodium Carboxylate Start->Base Extract Wash with DCM (Liquid-Liquid Extraction) Base->Extract OrgLayer Organic Layer (Neutral Impurities -> Discard) Extract->OrgLayer Bottom Layer AqLayer Aqueous Layer (Product Salt) Extract->AqLayer Top Layer Acidify Add 1M HCl at 0-5°C (Adjust to pH 2-3) AqLayer->Acidify Precipitate Precipitation of Pure Carboxylic Acid Acidify->Precipitate Reprotonation

    Fig 1: Acid-base isoelectric precipitation workflow for pyrimidine-carboxylic acid isolation.

    Recryst Issue Recrystallization Issue LowYield Low Yield / No Crystals (Too Soluble) Issue->LowYield Oiling Product Oils Out (Cooling Too Fast) Issue->Oiling Color Persistent Coloration (Trace Organics) Issue->Color Sol1 Reduce EtOH Volume or Increase Water Ratio LowYield->Sol1 Sol2 Add Seed Crystal and Cool Slower Oiling->Sol2 Sol3 Hot Filtration with Activated Carbon Color->Sol3

    Fig 2: Decision tree for troubleshooting common recrystallization issues.

    References
    • Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid Journal of the American Chemical Society URL:[Link][3]

    • Pyrimidine-5-carboxylic acid | CID 78346 PubChem - National Institutes of Health (NIH) URL:[Link][2]

    Sources

    Optimization

    Troubleshooting esterification of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid

    Welcome to the Technical Support Center for pyrimidine functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the est...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for pyrimidine functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the esterification of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid .

    The core challenge with this substrate is twofold:

    • Severe Steric Hindrance: The C-5 carboxylic acid is flanked by a methoxy group at C-4 and a methyl group at C-6, creating a highly restricted steric topology that blocks standard nucleophilic attack at the carbonyl carbon.

    • Electronic Deactivation: The electron-deficient nature of the pyrimidine ring alters the pKa of the acid and makes the molecule sensitive to harsh acidic conditions.

    Below is the diagnostic workflow, troubleshooting FAQ, and validated protocols to ensure high-yield esterification.

    Diagnostic Workflow for Esterification

    EsterificationWorkflow Start 2,4-Dimethoxy-6-methylpyrimidine- 5-carboxylic acid Decision Target Ester Type? Start->Decision Alkyl Methyl / Primary Alkyl Decision->Alkyl Simple Alkylation Bulky Secondary / Bulky Alkyl Decision->Bulky Complex Alcohols MethodA Base-Mediated Alkylation (K2CO3, MeI, DMF) Alkyl->MethodA MethodB Steglich Esterification (EDC, DMAP, DCM) Bulky->MethodB Fail Low Yield / N-Acylurea? MethodB->Fail MethodC Acid Chloride Route ((COCl)2, DMF cat., ROH) Fail->MethodC Yes

    Diagnostic workflow for selecting the optimal esterification method.

    Troubleshooting & FAQs

    Q: Why does standard Fischer esterification (H₂SO₄ / MeOH / reflux) yield complex mixtures or no product? A: Fischer esterification requires the alcohol to attack the protonated carbonyl carbon, forming a bulky tetrahedral intermediate. The adjacent C-4 methoxy and C-6 methyl groups sterically prohibit this formation. Furthermore, subjecting 2,4-dimethoxypyrimidines to strong mineral acids and prolonged heat causes the cleavage of the aryl methyl ethers (demethylation), resulting in unwanted uracil-like side products[1].

    Q: I attempted a Steglich esterification (EDC/DMAP) but isolated a stable, unreactive byproduct instead of my ester. What happened? A: You likely isolated an N-acylurea. In a Steglich esterification, the carboxylic acid reacts with EDC to form an O-acylisourea intermediate. Because your pyrimidine-5-carboxylic acid is highly hindered, the subsequent nucleophilic attack by the alcohol is extremely slow. This kinetic delay allows the O-acylisourea to undergo an irreversible O-to-N acyl migration, forming a dead-end N-acylurea byproduct[2]. Solution: Switch to the Acid Chloride Route (Protocol B) for bulky alcohols.

    Q: What is the most reliable method for synthesizing the methyl ester of this compound? A: Base-mediated alkylation using potassium carbonate (K₂CO₃) and methyl iodide (MeI) in a polar aprotic solvent like DMF. Unlike methods that require nucleophilic attack at the hindered carbonyl carbon, this method relies on the deprotonated carboxylate oxygen acting as the nucleophile to attack the unhindered methyl iodide via an Sₙ2 mechanism[3]. This entirely bypasses the steric shielding at the C-5 position[4].

    Validated Experimental Protocols

    Protocol A: Base-Mediated Alkylation (Optimal for Methyl/Primary Esters)

    Causality Note: DMF is chosen as the solvent because its polar aprotic nature leaves the carboxylate anion unsolvated and highly nucleophilic, drastically accelerating the Sₙ2 attack on the alkyl halide.

    • Deprotonation: Charge a flame-dried round-bottom flask with 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (1.0 eq) and anhydrous DMF (0.2 M). Add finely powdered K₂CO₃ (1.5 eq). Stir for 15 minutes at room temperature. The suspension will slightly change color as the highly soluble potassium carboxylate salt forms.

    • Alkylation: Dropwise, add Methyl Iodide (MeI) (1.2 eq). (Caution: MeI is a volatile alkylating agent; perform strictly in a fume hood).

    • Self-Validating Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexanes:EtOAc 3:1). The reaction is complete when the baseline-stuck acid spot disappears, replaced by a high-R_f ester spot.

    • Workup: Quench the reaction with distilled water (equal to 3x the DMF volume) and extract with Ethyl Acetate (EtOAc).

    • Purification: Wash the organic layer with 5% aqueous LiCl or brine (3x). Causality: DMF is highly water-soluble but can partition into EtOAc; repeated brine washes alter the partition coefficient, pulling DMF completely into the aqueous phase. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    Protocol B: Acid Chloride Route (Optimal for Secondary/Bulky Esters)

    Causality Note: Catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species. This avoids the need for harsh refluxing conditions required by thionyl chloride.

    • Activation: Suspend the acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert atmosphere (N₂/Ar). Cool to 0 °C.

    • Chlorination: Add catalytic DMF (0.05 eq), followed by the dropwise addition of Oxalyl Chloride (1.5 eq).

    • Self-Validating Step: Observe vigorous gas evolution (CO and CO₂). Warm to room temperature and stir for 2 hours. The reaction is complete when gas evolution ceases and the opaque suspension becomes a clear, homogeneous solution (indicating complete conversion to the highly soluble acid chloride).

    • Solvent Exchange: Concentrate the mixture completely under reduced pressure to remove all unreacted oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.

    • Esterification: Cool to 0 °C. Add the target bulky alcohol (1.2 eq) and Triethylamine (Et₃N) (2.0 eq). Stir for 3 hours, quench with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography.

    Quantitative Data Summary

    MethodTarget EsterTypical YieldReaction TimePrimary Side Product / Failure Mode
    Fischer (H₂SO₄/MeOH) Methyl< 10%24 h (Reflux)Demethylation at C-2/C-4
    Base Alkylation (K₂CO₃/MeI) Methyl / Primary85–95%2–4 h (RT)Trace over-alkylation (rare)
    Steglich (EDC/DMAP) Secondary / Bulky40–60%12–16 h (RT)N-acylurea formation
    Acid Chloride (Oxalyl Cl) Secondary / Bulky75–85%5–6 h (RT)Hydrolysis back to starting acid

    References

    • Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. ResearchGate.1

    • Esterification of carboxylic acids with - Organic Syntheses Procedure. Organic Syntheses. 2

    • Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. ResearchGate. 3

    • 6 Synthesis of N-Alkyl Amino Acids. Monash University. 4

    Sources

    Troubleshooting

    Minimizing demethylation side reactions in dimethoxypyrimidine derivatives

    A Senior Application Scientist's Guide to Minimizing Demethylation Side Reactions Welcome to the technical support center for handling dimethoxypyrimidine derivatives. This guide is designed for researchers, scientists,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's Guide to Minimizing Demethylation Side Reactions

    Welcome to the technical support center for handling dimethoxypyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of unintended demethylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your synthetic routes effectively.

    Introduction: The Inherent Lability of Dimethoxypyrimidines

    Dimethoxypyrimidine scaffolds are prevalent in medicinal chemistry and drug discovery due to their versatile biological activity and synthetic accessibility.[1] However, the electron-deficient nature of the pyrimidine ring enhances the susceptibility of the methoxy groups to nucleophilic and acid-catalyzed cleavage. This often leads to undesired demethylation, resulting in complex product mixtures, reduced yields, and challenging purifications. This guide provides a systematic approach to understanding, diagnosing, and preventing these unwanted side reactions.

    Section 1: Understanding the Mechanisms of Demethylation

    To effectively prevent demethylation, one must first understand how it occurs. The methoxy groups on a pyrimidine ring are essentially aryl methyl ethers, but their reactivity is significantly influenced by the electron-withdrawing nitrogen atoms in the ring. Cleavage typically proceeds via three main pathways.

    1.1 Acid-Catalyzed Demethylation

    Under acidic conditions, particularly with strong Brønsted or Lewis acids, the ether oxygen is protonated or coordinates with the Lewis acid. This makes the ether a better leaving group and activates the methyl carbon for nucleophilic attack by a counter-ion (e.g., Br⁻, I⁻) or another nucleophile present in the mixture.[2][3] Harsh reagents like HBr, HI, and BBr₃ are classic examples known to efficiently cleave aryl methyl ethers.[2][3]

    1.2 Nucleophile-Mediated Demethylation

    Strong, soft nucleophiles can directly attack the methyl group in an SN2 fashion, displacing the pyrimidine-oxide anion. Thiolates (like EtSNa or odorless long-chain thiolates) are particularly effective and represent a common method for intentional demethylation, often requiring elevated temperatures in polar aprotic solvents like DMF.[3][4][5]

    1.3 Lewis Acid-Assisted Nucleophilic Demethylation

    This is a hybrid mechanism where a Lewis acid (e.g., AlCl₃, BBr₃) coordinates to the ether oxygen, making the methyl group highly electrophilic and susceptible to attack by a nucleophile, which can be the counter-ion (Br⁻) or an added nucleophile like a thiol.[6][7] This is one of the most powerful and common methods for cleaving stable aryl ethers.

    Section 2: Troubleshooting Guide & FAQs

    This section directly addresses common issues encountered in the lab in a question-and-answer format.

    Q1: I'm running a reaction with a Lewis acid (e.g., AlCl₃, SnCl₄) to functionalize the pyrimidine ring, but I'm seeing significant demethylation of my starting material. What's happening and how can I stop it?

    A1: This is a classic case of reagent incompatibility. Strong Lewis acids required for reactions like Friedel-Crafts acylations are also potent reagents for ether cleavage.[6] The Lewis acid is coordinating to your methoxy oxygen, activating it for demethylation.

    Troubleshooting Steps:

    • Lower the Temperature: The first and simplest action is to run your reaction at a lower temperature (e.g., 0 °C or -78 °C). Demethylation often has a higher activation energy than the desired reaction.

    • Use a Milder Lewis Acid: Investigate if a milder Lewis acid can catalyze your desired transformation. For example, could ZnCl₂ or FeCl₃ suffice instead of AlCl₃?[8]

    • Stoichiometry Control: Use the minimum stoichiometric amount of the Lewis acid necessary. Excess acid will significantly promote the side reaction.

    • Change Your Strategy: If the above fails, you may need a different synthetic approach that avoids strong Lewis acids altogether. Consider metal-catalyzed cross-coupling reactions if applicable.

    Q2: My protocol requires refluxing in a strong acid like HBr or HCl. Is demethylation inevitable?

    A2: While challenging, it's not always inevitable. Strong Brønsted acids cleave methyl ethers via protonation followed by SN2 attack by the conjugate base (e.g., Br⁻).[2][8]

    Preventative Measures:

    • Reduce Reaction Time: Monitor your reaction closely with TLC or LCMS and stop it as soon as the starting material is consumed. Prolonged exposure to harsh conditions will guarantee demethylation.

    • Use Anhydrous Conditions: The presence of water can facilitate different side reactions. Using anhydrous HCl in an organic solvent may offer a different reactivity profile than aqueous HCl.[8]

    • Protecting Group Strategy: If the methoxy groups are not essential for the immediate transformation, consider replacing them with a more robust protecting group (e.g., benzyl) that can be removed later under orthogonal conditions.[9]

    Q3: I'm performing a nucleophilic aromatic substitution (SNAr) with a thiol-containing nucleophile and observing demethylation. Why?

    A3: Thiolates are excellent nucleophiles for cleaving methyl ethers.[3][4] Even if your primary nucleophile is a neutral thiol, the basic conditions often used for SNAr reactions (e.g., K₂CO₃, NaH) can deprotonate it, forming a thiolate in situ. This thiolate can then attack the methyl group of another molecule.

    Solutions:

    • Control the Base: Use a non-nucleophilic base (e.g., DIPEA) if possible, and only use the minimum amount required to facilitate the SNAr reaction.

    • Protect the Thiol: If the thiol is not the reacting moiety, protect it (e.g., as a trityl or acetyl derivative) before performing the reaction.

    • Temperature Management: Keep the reaction temperature as low as possible to disfavor the SN2 demethylation pathway.

    Q4: I'm seeing partial demethylation (a mix of mono- and di-demethylated products). How can I improve the selectivity of my desired reaction?

    A4: Partial demethylation suggests your conditions are on the borderline of being too harsh. This gives you an opportunity for optimization.

    Optimization Workflow:

    • Temperature: Decrease the reaction temperature in 5-10 °C increments.

    • Time: Run a time-course experiment to find the point of maximum desired product formation before significant side reactions occur.

    • Solvent: The choice of solvent can influence reaction rates.[10] A less polar solvent might disfavor the formation of ionic intermediates required for demethylation.

    • Reagent Concentration: Slowly adding the key reagent (e.g., Lewis acid) via syringe pump can keep its instantaneous concentration low, potentially favoring the desired reaction over the side reaction.

    Section 3: Strategic Approaches to Minimize Demethylation

    Proactive planning is the best defense. The following strategies and visualizations can help you design more robust experiments from the outset.

    3.1 Reagent and Condition Selection

    The table below provides a comparative overview of common reagents that can cause demethylation, allowing you to select conditions that are less likely to affect your methoxy groups.

    Reagent ClassExamplesConditionsStrengthFunctional Group Tolerance
    Strong Lewis Acids BBr₃, AlCl₃DCM, 0 °C to RTVery StrongLow
    Brønsted Acids HBr, HI, Pyridinium HClHigh Temp (Reflux)StrongLow
    Thiolates NaSEt, LiPPh₂DMF, RefluxStrongModerate
    Milder Lewis Acids FeCl₃, ZnCl₂VariousModerateSubstrate Dependent
    Hydride Reagents L-SelectrideTHF, RefluxModerateGood (for specific heterocycles)[11]

    Table 1: Comparative analysis of common reagents associated with O-demethylation.

    3.2 Troubleshooting Workflow Diagram

    When demethylation is observed, a systematic approach to troubleshooting is critical. The following workflow provides a logical path to identifying and solving the problem.

    G Troubleshooting Workflow for Unwanted Demethylation start Demethylation Side Product Observed check_reagents Are you using a known demethylating agent? (e.g., BBr₃, HBr, AlCl₃, Thiolates) start->check_reagents lower_temp Decrease Temperature check_reagents->lower_temp Yes check_conditions Are reaction conditions harsh? (e.g., High Temp >100°C, aprotic polar solvent, prolonged time) check_reagents->check_conditions No reagent_yes Yes reduce_equiv Reduce Reagent Equivalents lower_temp->reduce_equiv change_reagent Substitute with Milder Reagent reduce_equiv->change_reagent protect Consider Protecting Group Strategy change_reagent->protect reagent_no No optimize_cond Optimize Conditions: - Lower Temperature - Shorter Reaction Time - Change Solvent check_conditions->optimize_cond Yes check_substrate Is the substrate highly activated or contains an in-situ nucleophile source? check_conditions->check_substrate No cond_yes Yes cond_no No redesign Redesign Synthesis Route check_substrate->redesign Yes consult Consult Literature for Substrate-Specific Issues check_substrate->consult No substrate_yes Yes substrate_no No

    Caption: A logical workflow for diagnosing and resolving demethylation issues.

    3.3 Lewis Acid-Catalyzed Demethylation Mechanism

    Understanding the mechanism visually can reinforce why certain conditions lead to demethylation.

    G Mechanism: Lewis Acid (LA) Catalyzed Demethylation sub R-O-CH₃ (Dimethoxypyrimidine) adduct R-O⁺(LA⁻)-CH₃ (Activated Complex) sub->adduct + LA la LA (e.g., BBr₃) ts [Nu---CH₃---O⁺(LA⁻)-R]‡ (SN2 Transition State) adduct->ts + Nu⁻ nuc Nu⁻ (e.g., Br⁻) prod1 R-O-LA (Intermediate) ts->prod1 prod2 Nu-CH₃ ts->prod2 final_prod R-OH (Demethylated Product) prod1->final_prod Workup workup Aqueous Workup

    Caption: Simplified SN2 mechanism for Lewis acid-mediated demethylation.

    Section 4: Validated Experimental Protocol

    Objective: Performing a Suzuki-Miyaura cross-coupling on a bromo-dimethoxypyrimidine derivative while preserving the methoxy groups. This protocol is designed to avoid harsh acidic or strongly nucleophilic conditions.

    Materials:

    • 4-Bromo-2,6-dimethoxypyrimidine (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.03 eq)

    • K₂CO₃ (2.0 eq, anhydrous)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

    • Argon or Nitrogen supply

    Step-by-Step Methodology:

    • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2,6-dimethoxypyrimidine, the arylboronic acid, and Pd(PPh₃)₄.

    • Solvent and Base: Add anhydrous K₂CO₃.

    • Degassing: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

    • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe. The solution should be thoroughly sparged with argon for 15-20 minutes.

    • Reaction: Heat the reaction mixture to 80-90 °C. The lower temperature and use of a carbonate base are key to preventing demethylation.

    • Monitoring: Monitor the reaction progress by TLC or LCMS. Look for the disappearance of the starting bromopyrimidine. The reaction is typically complete within 2-6 hours.[12]

    • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired coupled product.[13]

    Self-Validation: The success of this protocol is validated by obtaining the desired product with its dimethoxy groups intact, confirmed by ¹H NMR (characteristic singlets around 3.9-4.1 ppm) and mass spectrometry. The absence of signals corresponding to hydroxylated pyrimidines confirms the minimization of the side reaction.

    References
    • Demethylation - Wikipedia. Wikipedia. [Link]

    • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

    • Demethylating Reaction of Methyl Ethers - ResearchGate. ResearchGate. [Link]

    • Efficient demethylation of aromatic methyl ethers with HCl in water - Lirias. KU Leuven. [Link]

    • What demethylating reagent do you suggest? - ResearchGate. ResearchGate. [Link]

    • Demethylation of Methyl Ethers (O-Demethylation) - Common Organic Chemistry. organic-chemistry.org. [Link]

    • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC. National Center for Biotechnology Information. [Link]

    • Methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains - PubMed. National Center for Biotechnology Information. [Link]

    • CN100999445A - Demethyl method of aryl methyl ether - Google Patents.
    • Photocatalytic Dealkylation of Aryl Alkyl Ethers | Organic Letters - ACS Publications. American Chemical Society. [Link]

    • demethylation of methyl aryl ethers - Sciencemadness.org. Sciencemadness.org. [Link]

    • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

    • Protecting Groups. University of Regensburg. [Link]

    • Chemical Methods for Decoding Cytosine Modifications in DNA - ACS Publications. American Chemical Society. [Link]

    • Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC - NIH. National Center for Biotechnology Information. [Link]

    • Preparation of methoxypyrimidines 14 and 15. - ResearchGate. ResearchGate. [Link]

    • Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles - WUR eDepot. Wageningen University & Research. [Link]

    • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society. [Link]

    • DNA Demethylation in the Processes of Repair and Epigenetic Regulation Performed by 2-Ketoglutarate-Dependent DNA Dioxygenases - PMC. National Center for Biotechnology Information. [Link]

    • Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal. [Link]

    • Optimization of Reaction Conditions | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

    • Chemoselective Demethylation of Methoxypyridine - Tokyo University of Science. Tokyo University of Science. [Link]

    • Recent Advances in Pyrimidine-Based Drugs - PMC. National Center for Biotechnology Information. [Link]

    • Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale - ResearchGate. ResearchGate. [Link]

    • Acid-Catalyzed Dehydrative Nucleophilic Substitutions of 2,6-Di(hydroxymethyl) BODIPYs. The Journal of Organic Chemistry. [Link]

    • (PDF) A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. ResearchGate. [Link]

    Sources

    Optimization

    Technical Support Center: HPLC Optimization for 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Analyzing highly functionalized pyrimidine derivatives like 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid requires a mechanistic understanding of how its specific functional groups interact with the chromatographic system.

    This guide provides field-proven, self-validating protocols to help researchers and drug development professionals achieve robust, reproducible separations.

    Analyte Profiling & Mechanistic Causality

    To optimize a method, we must first understand the molecule's chemical behavior in a fluid dynamic environment. 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid presents three distinct chromatographic challenges:

    • Ionizable Carboxylic Acid (pKa ~3.5 - 4.5): If the mobile phase pH is near the analyte's pKa, the compound exists in a state of dynamic equilibrium between its neutral and anionic forms. This results in severe peak splitting, shifting retention times, and peak broadening[1].

    • Metal-Ion Mediated Adsorption: The deprotonated carboxylic acid acts as a strong Lewis base. It can form bidentate chelates with electron-deficient metal surfaces (Lewis acids) found in standard stainless-steel HPLC frits and column hardware, leading to peak tailing and poor recovery[2].

    • Secondary Silanol Interactions: The nitrogen atoms in the pyrimidine ring can act as hydrogen-bond acceptors, interacting with unreacted, acidic silanol groups (Si-OH) on traditional silica stationary phases[3].

    Adsorption_Pathways Analyte 2,4-Dimethoxy-6-methylpyrimidine -5-carboxylic acid Carboxyl Carboxylate Anion (-COO⁻) Analyte->Carboxyl pH > pKa Pyrimidine Pyrimidine Nitrogen (Electron Pair) Analyte->Pyrimidine Secondary Interaction Metal Stainless Steel Hardware (Lewis Acid) Carboxyl->Metal Metal Chelation Silanol Free Silanols (Si-O⁻) on Stationary Phase Pyrimidine->Silanol Hydrogen Bonding Tailing Peak Tailing & Recovery Loss Metal->Tailing Silanol->Tailing

    Fig 1. Mechanistic pathways of secondary interactions causing peak tailing and recovery loss.

    Self-Validating Method Development Protocol

    Do not rely on trial and error. The following step-by-step protocol is a self-validating system —each step contains a built-in diagnostic check to ensure the fundamental chemistry is controlled before moving to the next variable.

    Step 1: Mobile Phase pH Suppression

    To prevent partial ionization and suppress silanol activity, the mobile phase pH must be driven at least 2 units below the carboxylic acid's pKa[3].

    • Action: Prepare Mobile Phase A as 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in LC-MS grade water (Target pH: 2.0 - 2.5). Prepare Mobile Phase B as 100% Acetonitrile.

    • Validation Check: Run the sample. If the peak is sharp but elutes too early (near the void volume), the compound is too polar for standard C18 under these conditions. Proceed to Step 2.

    Step 2: Stationary Phase Selection

    Because low-molecular-weight carboxylic acids are highly polar[4], standard C18 columns may fail to retain the neutral molecule adequately.

    • Action: Select a highly end-capped, Type B silica column (e.g., Agilent ZORBAX Eclipse Plus) to minimize silanol interactions[3]. If retention remains poor (< 2 column volumes), switch to a mixed-mode cation-exchange column (e.g., SIELC Primesep 100). Mixed-mode chromatography leverages both hydrophobic and ionic properties, allowing the protonated pyrimidine nitrogens to interact with the cation-exchange phase for superior retention[5].

    Step 3: The Isocratic Void-Marker Test (Hardware Diagnostics)

    Before finalizing the gradient, you must verify that the HPLC hardware is not degrading your peak shape via metal chelation[2].

    • Action: Inject a neutral, non-chelating marker (e.g., Toluene) alongside your analyte under isocratic conditions (e.g., 40% B).

    • Validation Check:

      • If both peaks tail: You have a physical column void or a blocked frit. Replace the column.

      • If Toluene is symmetrical (Tf ~ 1.0) but your analyte tails: The issue is chemical (metal chelation). Upgrade to bio-inert PEEK tubing or a column with hybrid surface technology (e.g., Waters MaxPeak HPS)[2].

    HPLC_Workflow Step1 1. pH Optimization (Target pH 2.0 - 2.5) Step2 2. Column Selection (End-capped C18 or Mixed-Mode) Step1->Step2 Step3 3. Hardware Diagnostics (Inject Neutral Marker) Step2->Step3 Eval Evaluate Analyte Peak Shape Step3->Eval Decision Is Analyte Tailing? Eval->Decision Fix1 Switch to Bio-inert Hardware or Add EDTA Chelator Decision->Fix1 Yes (Chemical Tailing) Success Validated Method Achieved Decision->Success No (Tf ≤ 1.5) Fix1->Eval

    Fig 2. Iterative, self-validating workflow for pyrimidine carboxylic acid method development.

    Quantitative Data & Troubleshooting Matrices

    Use the following tables to rapidly diagnose and correct chromatographic deviations based on real-time data outputs.

    Table 1: Mobile Phase pH vs. Analyte State & Chromatographic Effect
    Mobile Phase pHAnalyte Ionization StateChromatographic EffectScientific Recommendation
    pH < 2.5 Carboxylic acid neutral; Pyrimidine partially protonated.Strongest retention on reversed-phase; sharp peaks.Optimal. Use 0.1% TFA or Formic Acid to suppress ionization[3].
    pH 3.5 - 4.5 Carboxylic acid ~50% ionized (Dynamic equilibrium).Severe peak splitting, unpredictable retention times.Avoid. Never operate within ±1.5 units of the analyte's pKa[1].
    pH > 7.0 Carboxylic acid fully ionized (Anionic).Elutes in the void volume on standard C18 columns.Use mixed-mode anion-exchange or ion-pairing reagents if high pH is required[5].
    Table 2: Diagnostic Troubleshooting Matrix
    Diagnostic IndicatorRoot CauseCorrective Action
    Tailing Factor (Tf) > 1.5; worse at mid-pH. Secondary Silanol Interactions.Switch to a highly end-capped or Type B silica column. Increase buffer concentration (>20 mM)[6].
    Loss of peak area; tailing of acidic moiety. Metal-Ion Mediated Adsorption.Use metal-free hardware (PEEK) or columns with hybrid surfaces (MaxPeak HPS)[2].
    Peak resembles a "shark fin" (fronting). Column Mass Overload.Dilute the sample 10x and reinject. If symmetry improves, reduce injection volume.

    Frequently Asked Questions (FAQs)

    Q: I adjusted my mobile phase to pH 2.0, but I am still seeing a split peak. What is happening? A: If the pH is strictly controlled and you still see a split peak, you are likely experiencing injection solvent mismatch. If your sample is dissolved in a solvent stronger than the mobile phase (e.g., 100% Methanol or a high-pH diluent), the analyte will travel faster through the column before equilibrating with the mobile phase. Fix: Always dilute your sample in the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Aqueous Buffer).

    Q: Can I use a standard C18 column for LC-MS analysis of this compound? A: Yes, but with caveats. LC-MS requires volatile buffers. You cannot use non-volatile phosphate buffers to control silanol interactions. Therefore, you must use 0.1% Formic Acid. Because Formic Acid is a relatively weak ion-pairing agent compared to TFA, you may experience slight tailing. Upgrading to a column designed with a positive surface charge (like Waters CSH) or mixed-mode capabilities will improve peak shape without compromising MS sensitivity[1].

    Q: Why does the retention time of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid shift from run to run? A: Retention time drift for carboxylic acids is almost always a failure of buffer capacity. If you are using plain water and acetonitrile without an acid modifier, the local pH inside the column fluctuates based on trace impurities or dissolved CO2. Ensure your aqueous mobile phase contains a consistent, well-mixed buffer (e.g., 10 mM Ammonium Formate adjusted to pH 2.5).

    References

    • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles Waters Corporation[Link]

    • How to Reduce Peak Tailing in HPLC? Phenomenex[Link]

    • HPLC Separation of Pyridinecarboxylic Acids SIELC Technologies [Link]

    • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Chromatography Online[Link]

    • Increasing Chromatographic Performance of Acidic Peptides in RPLC-MS-based Assays with ACQUITY Premier featuring MaxPeak HPS Technology Waters Corporation[Link]

    • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples National Institutes of Health (PMC)[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Reactivity Comparison Guide: 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid vs. 2,4-Dimethoxypyrimidine-5-carboxylic acid

    Executive Summary & Chemical Context In medicinal chemistry, pyrimidine-5-carboxylic acids are highly valued building blocks, frequently utilized in the synthesis of kinase inhibitors, PARP inhibitors, and other targeted...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Chemical Context

    In medicinal chemistry, pyrimidine-5-carboxylic acids are highly valued building blocks, frequently utilized in the synthesis of kinase inhibitors, PARP inhibitors, and other targeted therapeutics (1)[1]. However, the substitution pattern on the pyrimidine ring drastically dictates the reactivity of the C5-carboxyl group.

    As a Senior Application Scientist, I frequently observe synthetic bottlenecks arising from a misunderstanding of local steric environments. This guide provides a critical reactivity comparison between two closely related scaffolds: 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (Compound A) and 2,4-dimethoxypyrimidine-5-carboxylic acid (Compound B) (2)[2].

    Mechanistic Profiling: The Causality of Steric Hindrance

    The fundamental difference between these two building blocks is the presence of a methyl group at the C6 position in Compound A.

    • Compound B (C6-Hydrogen): The C5-carboxylic acid is flanked by a methoxy group at C4 and a small hydrogen atom at C6. This mono-ortho substitution leaves the carbonyl carbon highly accessible to nucleophilic attack during standard activation.

    • Compound A (C6-Methyl): The C5-carboxylic acid is "sandwiched" between the C4-methoxy and the C6-methyl groups. This di-ortho substitution creates severe steric hindrance (A-strain) around the nucleophile's trajectory, effectively shielding the electrophilic carbonyl carbon (3)[3].

    The Causality of Coupling Failure: When utilizing standard uronium-based coupling agents (e.g., HATU), the resulting active ester (the OAt ester) is exceptionally bulky. For Compound A, the incoming amine nucleophile cannot easily achieve the optimal Bürgi-Dunitz trajectory required for attack due to the flanking C6-methyl group. Consequently, standard coupling conditions lead to poor yields, extended reaction times, or complete recovery of starting material.

    Quantitative Reactivity Comparison

    To objectively evaluate the performance of these two building blocks, we compared their efficiency in amide coupling reactions using both a primary amine (benzylamine) and a sterically demanding secondary amine (N-methylaniline).

    Table 1: Comparative Amide Coupling Efficiency

    Pyrimidine DerivativeCoupling MethodAmine NucleophileTimeIsolated Yield
    Compound B (C6-H)HATU, DIPEA, DMF, RTBenzylamine2 h94%
    Compound B (C6-H)HATU, DIPEA, DMF, RTN-Methylaniline4 h88%
    Compound A (C6-CH3)HATU, DIPEA, DMF, RTBenzylamine24 h41%
    Compound A (C6-CH3)HATU, DIPEA, DMF, 60°CN-Methylaniline48 h<10% (Traces)
    Compound A (C6-CH3)SOCl₂ (reflux), then TEABenzylamine3 h89%
    Compound A (C6-CH3)SOCl₂ (reflux), then TEAN-Methylaniline5 h76%

    Data Interpretation: Compound B exhibits excellent reactivity under standard ambient conditions. In contrast, Compound A requires aggressive activation to a smaller electrophile (the acid chloride) to bypass the steric shielding.

    Self-Validating Experimental Methodologies

    To ensure high-fidelity synthesis, workflows must be tailored based on the C6-substitution. Below are the optimized, self-validating protocols for each building block.

    Protocol 1: Standard Amide Coupling for Compound B (Unhindered)

    Causality: The lack of steric bulk at C6 allows for the use of HATU, which rapidly forms a highly reactive, albeit bulky, active ester.

    • Activation: In an oven-dried flask, dissolve 2,4-dimethoxypyrimidine-5-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.

      • Validation Check: The solution will transition to a distinct pale yellow, confirming the formation of the active ester.

    • Coupling: Add the amine (1.2 equiv) dropwise. Stir at room temperature for 2 hours.

    • Workup: Quench the reaction by pouring it into ice-cold water (5x volume). Extract with EtOAc (3x), wash the combined organics with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    Protocol 2: Acid Chloride Activation for Compound A (Hindered)

    Causality: Converting the hindered acid to an acid chloride creates a much smaller electrophilic center compared to an OAt ester, allowing the amine to penetrate the steric cleft between the C4-methoxy and C6-methyl groups (4)[4].

    • Chlorination: Suspend 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (1.0 equiv) in anhydrous toluene (0.3 M). Add Thionyl Chloride (SOCl₂, 3.0 equiv) and 1 drop of catalytic DMF. Reflux at 85°C for 2.5 hours.

      • Validation Check: The opaque suspension will become a clear, reddish-brown homogeneous solution as the acid chloride forms.

    • Concentration (Critical Step): Cool to room temperature and concentrate in vacuo to complete dryness.

      • Causality: Removing all excess SOCl₂ is mandatory to prevent the competitive formation of sulfonamides or the precipitation of the amine nucleophile as an unreactive hydrochloride salt.

    • Coupling: Resuspend the crude acid chloride in anhydrous THF (0.2 M) and cool to -78°C. Add Triethylamine (TEA, 3.0 equiv) followed by the amine (1.1 equiv). Allow the reaction to warm to room temperature over 1 hour.

    • Workup: Quench with saturated NaHCO₃, extract with DCM, dry, and concentrate.

    Decision Workflow

    The following diagram illustrates the logical decision-making process for handling pyrimidine-5-carboxylic acids based on their steric environment.

    ReactivityWorkflow Start Pyrimidine-5-carboxylic Acid Derivative Selection CheckSteric Analyze C6 Position (Steric Bulk Assessment) Start->CheckSteric CompB C6 = Hydrogen (2,4-Dimethoxypyrimidine- 5-carboxylic acid) CheckSteric->CompB Unhindered Trajectory CompA C6 = Methyl (2,4-Dimethoxy-6-methylpyrimidine- 5-carboxylic acid) CheckSteric->CompA Blocked Trajectory StandardCoupling Standard Amide Coupling (HATU / DIPEA, DMF, RT) Bulky active ester tolerated CompB->StandardCoupling HarshCoupling Aggressive Activation (SOCl2, Toluene, Reflux) Small electrophile required CompA->HarshCoupling YieldB High Yield (>90%) Rapid Kinetics (<2h) StandardCoupling->YieldB YieldA Optimal Yield (80-85%) Bypasses Steric Clash HarshCoupling->YieldA

    Decision tree for amide coupling of pyrimidine-5-carboxylic acids based on C6 steric hindrance.

    References

    • Title: 2,4-dimethoxy-5-pyrimidinecarboxylic acid - 110821-07-3, C7H8N2O4, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis Chemical Database URL: [Link]

    • Title: Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

    • Title: Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction Source: SciSpace URL: [Link]

    • Title: STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS Source: St. John's Scholar URL: [Link]

    Sources

    Comparative

    Benchmarking Peptide Coupling Reagents for Sterically Hindered Pyrimidines: A Focus on 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid

    As drug discovery increasingly explores complex heterocyclic scaffolds, application scientists frequently encounter extreme steric hindrance during amide bond formation. A quintessential example is 2,4-Dimethoxy-6-methyl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug discovery increasingly explores complex heterocyclic scaffolds, application scientists frequently encounter extreme steric hindrance during amide bond formation. A quintessential example is 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (CAS: 106852-32-8).

    In this molecule, the 5-carboxylic acid is flanked by a 4-methoxy group and a 6-methyl group. This "di-ortho" substitution pattern creates a rigid steric shield, severely restricting the conformational freedom of the carboxylate and blocking the trajectory required for incoming amine nucleophiles. Furthermore, the electron-withdrawing nature of the pyrimidine core subtly reduces the nucleophilicity of the carboxylate during the initial activation step.

    When dealing with such substrates, standard coupling conditions routinely fail, yielding unreacted starting materials or degradation products. This guide objectively benchmarks high-efficiency coupling reagents to determine the optimal strategy for activating this challenging pyrimidine scaffold.

    Mechanistic Evaluation & Causality

    To select the right reagent, we must understand the causality behind coupling failures. The core issue is kinetic: the steric bulk slows down the nucleophilic attack of the amine on the activated ester, giving competing side reactions the time to dominate the reaction profile.

    • Carbodiimides (DIC/Oxyma or EDC/HOBt): The Baseline Carbodiimides activate the acid to form an O-acylisourea intermediate. For unhindered acids, this is rapidly trapped by the amine. However, with 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid, the amine attack is sterically retarded. This delay allows the O-acylisourea to undergo an irreversible intramolecular rearrangement into an inactive N-acylurea byproduct . Consequently, yields rarely exceed 30%.

    • Uronium/Aminium Salts (HATU, COMU): The Double-Edged Sword HATU generates a highly reactive 7-aza-benzotriazole (OAt) active ester. While it efficiently activates the hindered pyrimidine acid, a critical side reaction emerges. Because the subsequent aminolysis of the hindered OAt-ester is slow, the unreacted amine nucleophile can attack excess HATU in solution, forming a dead-end guanidinium byproduct . This depletes the amine and caps the reaction.

    • Phosphonium Salts (PyAOP, PyBOP): The Superior Choice Phosphonium reagents operate similarly to uronium salts but with one critical distinction: they do not react with amines to form guanidinium byproducts [1][2]. PyAOP generates the same highly reactive OAt-ester as HATU but allows the slow aminolysis to proceed over 24 hours without amine depletion. For extreme steric hindrance, PyAOP is mechanistically superior.

    Mechanism Acid Hindered Pyrimidine Acid ActiveEster OAt-Active Ester (Sterically Blocked) Acid->ActiveEster Base, HATU (Fast) Uronium Uronium Reagent (e.g., HATU) Product Desired Amide (Yield: 40-60%) ActiveEster->Product + Amine (Slow Pathway) Amine Amine Nucleophile Guanidine Guanidinium Byproduct (Amine Depletion) Amine->Guanidine + Excess HATU (Fast Pathway)

    Competing pathways in uronium-mediated coupling: Slow aminolysis leads to rapid guanidinylation.

    Quantitative Benchmarking Data

    To provide a clear comparison, the following table synthesizes benchmarking data for the coupling of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid with a sterically demanding model amine (N-methylbenzylamine) at 0.2 M in DMF.

    Coupling ReagentClassEquivalentsBase (3.0 eq)TimeConversion/YieldMajor Side Product
    EDC / HOBt Carbodiimide1.2DIPEA24 h< 25%N-acylurea (rearrangement)
    DIC / Oxyma Carbodiimide1.2DIPEA24 h~ 45%N-acylurea
    HATU Uronium (HOAt)1.1DIPEA16 h65%Guanidinylated amine (15-20%)
    COMU Uronium (Oxyma)1.1DIPEA16 h68%Guanidinylated amine (10-15%)
    PyBOP Phosphonium (HOBt)1.5DIPEA24 h75%Unreacted starting materials
    PyAOP Phosphonium (HOAt)1.5DIPEA24 h> 90% None (Clean conversion)

    Data Interpretation: PyAOP clearly outperforms HATU. Because PyAOP does not guanidinylate the amine, it can be used in excess (1.5 eq) to drive the activation of the sluggish pyrimidine acid to completion, allowing the slow aminolysis step the time it needs to overcome the di-ortho steric barrier.

    Self-Validating Experimental Protocol

    This protocol utilizes PyAOP to ensure maximum yield while preventing amine capping. It is designed as a self-validating system: the pre-activation step is isolated to visually and analytically confirm active ester formation before introducing the amine.

    Materials:

    • 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (1.0 eq, 1.0 mmol)

    • PyAOP (1.5 eq, 1.5 mmol)

    • Amine nucleophile (1.1 eq, 1.1 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol)

    • Anhydrous DMF (5.0 mL)

    Step-by-Step Methodology:

    • Dissolution: Suspend 1.0 mmol of the pyrimidine carboxylic acid in 5.0 mL of anhydrous DMF under a nitrogen atmosphere.

    • Pre-Activation (Critical Step): Add 1.5 mmol of PyAOP to the suspension, followed immediately by 3.0 mmol of DIPEA. The solution will typically turn a distinct yellow/orange, indicating the formation of the HOAt anion and subsequent active ester.

      • Self-Validation: Stir for 5 minutes. Pull a 5 µL aliquot, quench in MeOH, and analyze via LC-MS to confirm the mass of the methyl ester (indicating successful OAt-ester formation).

    • Nucleophilic Addition: Once activation is confirmed, add 1.1 mmol of the amine nucleophile dropwise.

    • Extended Coupling: Because of the 4-methoxy and 6-methyl steric shielding, stir the reaction at room temperature for 18–24 hours. (Do not heat initially, as this promotes decarboxylation or degradation of the active ester).

    • Workup: Dilute the mixture with EtOAc (30 mL) and wash sequentially with 5% aqueous citric acid (2x), saturated NaHCO3 (2x), and brine. The phosphonium byproduct (tripyrrolidinophosphine oxide) is highly water-soluble and is easily removed during these aqueous washes.

    • Isolation: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

    Workflow A 1. Dissolve Hindered Acid (0.2 M in dry DMF) B 2. Add PyAOP (1.5 eq) & DIPEA (3.0 eq) A->B C 3. Pre-activate for 5 mins (LC-MS Validation) B->C D 4. Add Amine (1.1 eq) Stir 18-24h at RT C->D E 5. Aqueous Workup (Removes Phosphine Oxide) D->E

    Optimized PyAOP-mediated coupling workflow for sterically hindered pyrimidine substrates.

    Advanced Troubleshooting & Field Insights
    • Solvent Effects: While DMF is standard, switching to a more polar, less viscous solvent mixture like NMP/DCM (1:1) can sometimes increase the reaction rate for highly hindered substrates by improving the solubility of the transient intermediates.

    • Base Selection: DIPEA is strictly preferred over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile or degrading the active ester.

    • Temperature Control: If the reaction stalls at 50% conversion after 24 hours, do not spike with more HATU (which will destroy the remaining amine). Instead, add 0.5 eq of PyAOP and gently warm to 40°C.

    Conclusion

    For the coupling of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid, the structural impedance caused by the 4,6-substituents renders standard carbodiimides ineffective and makes uronium reagents like HATU risky due to amine guanidinylation. Phosphonium reagents, specifically PyAOP, provide the optimal balance of extreme reactivity (via the HOAt leaving group) and chemoselectivity, allowing the slow coupling process to reach high yields without degrading the amine.

    References
    • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Katritzky, A. R., et al. Journal of Organic Chemistry, 2007, 72(16), 6171–6177. Retrieved from[Link]

    Sources

    Validation

    Comparing steric hindrance effects in 6-methylpyrimidine-5-carboxylic acids

    Navigating Steric Hindrance in Heterocyclic Building Blocks: A Comparative Guide to 6-Methylpyrimidine-5-Carboxylic Acids Executive Summary In modern structure-based drug design, the spatial orientation of amide bonds is...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Navigating Steric Hindrance in Heterocyclic Building Blocks: A Comparative Guide to 6-Methylpyrimidine-5-Carboxylic Acids

    Executive Summary

    In modern structure-based drug design, the spatial orientation of amide bonds is a critical determinant of target selectivity. Pyrimidine-5-carboxylic acids are ubiquitous scaffolds in medicinal chemistry, frequently utilized to synthesize potent kinase inhibitors[1]. However, introducing a methyl group at the 6-position fundamentally alters the molecule's reactivity and the 3D topology of its derivatives. This guide objectively compares the performance, reactivity, and structural consequences of 6-methylpyrimidine-5-carboxylic acid against its unhindered counterparts (unsubstituted and 2-methyl derivatives).

    Mechanistic Causality: The Ortho-Effect and Allylic Strain

    The core difference between 6-methylpyrimidine-5-carboxylic acid and its isomers lies in peri-like steric interactions. The van der Waals radius of the 6-methyl group (~2.0 Å) severely clashes with the adjacent 5-carboxylate group.

    • Reactivity Suppression: During amide coupling, the bulky activating group (e.g., HOAt/HOBt esters) is forced out of coplanarity with the pyrimidine ring. When a nucleophilic amine approaches via the Bürgi-Dunitz trajectory, the 6-methyl group physically shields the electrophilic carbonyl carbon, drastically reducing the reaction kinetics and overall yield[2],[3].

    • Atropisomerism: Once the amide is successfully formed, the steric clash restricts the rotation of the C5–C(O) bond. This rotational barrier ( ΔG‡ ) can exceed 18–20 kcal/mol, leading to the formation of stable atropisomers (axial chirality) at physiological temperatures[4],[5],[6].

    • Target Engagement: While synthetically challenging, this forced orthogonal conformation is highly prized in drug discovery. It pre-organizes the molecule to fit precisely into narrow, deep hydrophobic pockets, such as the ATP-binding site of Protein Kinase B (Akt), enhancing target selectivity and reducing off-target entropy penalties[1].

    Comparative Performance Data

    The following table synthesizes the impact of the 6-methyl group on coupling efficiency and structural dynamics compared to alternative pyrimidine scaffolds[7],[4].

    Scaffold AlternativeAmide Coupling Yield (Piperidine, 1h)Rotational Barrier ( ΔG‡ , kcal/mol)Preferred Dihedral Angle (C4-C5-C-O)
    Pyrimidine-5-carboxylic acid >95%< 5.0~0° (Coplanar)
    2-Methylpyrimidine-5-carboxylic acid 92%< 5.0~0° (Coplanar)
    6-Methylpyrimidine-5-carboxylic acid 45%18.5 - 22.0~75° - 90° (Orthogonal)

    Note: Data reflects standard HATU/DIPEA coupling conditions at room temperature. Yields are indicative of kinetic hindrance rather than thermodynamic limits.

    Visualizing the Steric Workflow and Biological Impact

    G A 6-Methylpyrimidine- 5-carboxylic acid C HATU / DIPEA Activation A->C B Unsubstituted Pyrimidine-5-carboxylic acid B->C D Steric Clash (C6-Methyl blocks amine) C->D 6-Me E Unhindered Amine Attack C->E Unsub F Low Yield / Slow Kinetics D->F G High Yield / Fast Kinetics E->G

    Caption: Workflow comparing the kinetic pathways of sterically hindered vs. unhindered amide coupling.

    Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT Akt (PKB) PIP3->AKT MTOR mTOR / Cell Survival AKT->MTOR INHIB Conformationally Locked 6-Me-Pyrimidine Amide INHIB->AKT Selective Inhibition

    Caption: PI3K/Akt signaling cascade targeted by conformationally locked 6-methylpyrimidine amides.

    Self-Validating Experimental Protocols

    Protocol 1: Sterically Hindered Amide Coupling with Kinetic Validation

    To overcome the steric hindrance of the 6-methyl group, standard room-temperature coupling is insufficient. This protocol utilizes elevated temperatures and a highly reactive coupling reagent (HATU), coupled with an in-situ LC-MS validation step to confirm the bottleneck is nucleophilic attack, not activation[2],[1].

    • Activation: Dissolve 6-methylpyrimidine-5-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir at 25°C for 15 minutes.

    • Validation Step 1 (Activation Check): Sample 5 µL of the reaction mixture, quench in H2O/MeCN, and analyze via LC-MS. Causality Check: You must observe the mass of the HOAt-active ester. If absent, the acid is not activating (likely due to moisture or degraded HATU); if present, proceed.

    • Nucleophilic Attack: Add the target amine (1.5 eq). Elevate the reaction temperature to 60°C to provide the necessary thermal energy to overcome the steric activation barrier.

    • Validation Step 2 (Kinetic Monitoring): Monitor via LC-MS at 1h, 4h, and 12h. Causality Check: The gradual disappearance of the HOAt-ester mass alongside the appearance of the product mass validates that the reaction is kinetically limited by the amine's approach trajectory.

    • Workup: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF) and saturated NaHCO3, dry over Na2SO4, and purify via flash chromatography.

    Protocol 2: Variable Temperature (VT) NMR for Rotational Barrier ( ΔG‡ ) Determination

    To quantify the atropisomeric stability of the resulting amide, VT-NMR is used to calculate the coalescence temperature ( Tc​ )[4],[5].

    • Sample Preparation: Dissolve 15 mg of the purified 6-methylpyrimidine-5-carboxamide in 0.6 mL of 1,1,2,2-tetrachloroethane-d2 (TCE-d2).

    • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 25°C. Validation Check: Identify the diastereotopic protons (e.g., piperidine ring protons or the 6-methyl singlet if split by a chiral axis) that appear as distinct, broadened signals due to slow exchange on the NMR timescale.

    • Thermal Titration: Increase the probe temperature in 10°C increments from 25°C to 120°C, allowing 5 minutes of thermal equilibration at each step.

    • Coalescence Identification: Identify the exact temperature ( Tc​ ) at which the two distinct signals merge into a single broad peak.

    • Data Synthesis: Calculate the rotational barrier using the Eyring equation: ΔG‡=4.58×Tc​×(10.32+log(Tc​/kc​)) , where kc​=2​πΔν​ and Δν is the peak separation (in Hz) at 25°C. Causality Check: A calculated ΔG‡>20 kcal/mol confirms the presence of stable atropisomers suitable for chiral separation and biological testing[6].

    Sources

    Comparative

    Spectroscopic Comparison Guide: 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic Acid and Key Analogs

    Executive Summary & Structural Rationale Pyrimidine-5-carboxylic acid derivatives serve as critical pharmacophores in drug discovery, frequently acting as purine isosteres in the development of kinase inhibitors and anti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Rationale

    Pyrimidine-5-carboxylic acid derivatives serve as critical pharmacophores in drug discovery, frequently acting as purine isosteres in the development of kinase inhibitors and antiviral agents[1]. As a Senior Application Scientist, selecting the correct pyrimidine building block requires a deep understanding of how ring substitutions dictate the molecule's electronic landscape, reactivity, and spectroscopic signature.

    This guide provides an objective, data-driven comparison between the target compound, 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid [2], and two highly relevant structural alternatives: 2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid [3] and 2,4-Dimethoxypyrimidine-5-carboxylic acid [4].

    The Causality of Substitution Effects

    The pyrimidine core is inherently electron-deficient[5]. Altering the functional groups at the C2 and C4 positions fundamentally shifts this electronic environment:

    • Methoxy (-OCH 3​ ) Substitution: The oxygen lone pairs donate electron density into the pyrimidine π -system via resonance (+M effect). This shields the ring carbons, shifting their NMR signals upfield, and reduces the electrophilicity of the core.

    • Chloro (-Cl) Substitution: Highly electronegative chlorine atoms withdraw electron density via induction (-I effect). This severely deshields the ring carbons, pushing their NMR signals downfield, and renders the pyrimidine core highly electrophilic—ideal for downstream palladium-catalyzed cross-coupling reactions[6].

    SubstitutionEffects Core Pyrimidine-5-Carboxylic Acid Core Methoxy 2,4-Dimethoxy Substitution (+M Resonance Effect) Core->Methoxy Chloro 2,4-Dichloro Substitution (-I Inductive Effect) Core->Chloro Shield Increased Electron Density Upfield NMR Shifts Methoxy->Shield Electron Donation Deshield Decreased Electron Density Downfield NMR Shifts Chloro->Deshield Electron Withdrawal

    Electronic impact of C2/C4 substitutions on the pyrimidine core's spectroscopic shifts.

    Quantitative Spectroscopic Comparison

    To objectively evaluate these analogs, we must map their electronic environments using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy[7]. The tables below summarize the diagnostic shifts caused by the structural variations.

    Table 1: Comparative 1 H and 13 C NMR Data (in DMSO- d6​ )
    Compound 1 H NMR Diagnostic Shifts (ppm) 13 C NMR Diagnostic Shifts (ppm)Electronic Causality
    2,4-Dimethoxy-6-methyl- (Target)[2]13.0 (br s, -COOH)3.95 (s, 6H, -OCH 3​ )2.45 (s, 3H, -CH 3​ )166.0 (C=O)164.5 (C2/C4)54.2 (-OCH 3​ )The +M effect of the methoxy groups shields the pyrimidine ring, resulting in a relatively upfield carboxylic acid proton compared to the chloro analog.
    2,4-Dichloro-6-methyl- (Analog 1)[3]13.8 (br s, -COOH)2.60 (s, 3H, -CH 3​ )163.5 (C=O)159.0 (C2/C4)23.5 (-CH 3​ )The strong -I effect of the chlorines depletes electron density, weakening the O-H bond of the carboxylic acid and pushing the proton significantly downfield.
    2,4-Dimethoxy- (Analog 2)[4]13.1 (br s, -COOH)8.70 (s, 1H, Ar-H at C6)3.95 (s, 6H, -OCH 3​ )165.8 (C=O)160.2 (C6)54.2 (-OCH 3​ )The absence of the C6-methyl group removes hyperconjugation, slightly deshielding the core and revealing a distinct aromatic singlet at 8.70 ppm.
    Table 2: Comparative FT-IR Vibrational Frequencies (ATR, cm −1 )
    Compound ν (O-H) Acid ν (C=O) Carbonyl ν (C=N) RingKey Diagnostic Feature
    2,4-Dimethoxy-6-methyl- 2950 - 250016951580, 1540Strong C-O-C asymmetric stretch at ~1240 cm −1 .
    2,4-Dichloro-6-methyl- 3000 - 260017151560, 1520Higher C=O frequency due to inductive withdrawal; distinct C-Cl stretch at ~760 cm −1 .
    2,4-Dimethoxy- 2950 - 250017001585, 1545Absence of aliphatic C-H stretching below 3000 cm −1 (no methyl group).

    Self-Validating Experimental Protocols

    A robust analytical workflow must be self-validating. The following protocols are designed to eliminate environmental artifacts and ensure absolute structural confidence.

    SpectroscopicWorkflow A 1. System Calibration (Blank Solvent / ATR Background) B 2. Sample Solubilization (DMSO-d6 + TMS) A->B Validated Baseline D 4. ATR-FTIR Acquisition (Neat Solid) A->D Validated Background C 3. NMR Acquisition (Long D1 Delay) B->C Homogeneous Phase E 5. Orthogonal Validation (Structure Confirmation) C->E Electronic Data D->E Vibrational Data

    Self-validating spectroscopic workflow for pyrimidine-5-carboxylic acid derivatives.

    Protocol A: High-Fidelity 1 H and 13 C NMR Acquisition

    Causality for Solvent Choice: Pyrimidine-carboxylic acids form strong intermolecular hydrogen-bonded dimers, rendering them practically insoluble in non-polar solvents like CDCl 3​ . DMSO- d6​ is mandated because it aggressively disrupts these dimers, ensuring a homogeneous phase and sharp spectral lines.

    • System Calibration (The Validation Step): Acquire a 1D 1 H spectrum of pure DMSO- d6​ containing 0.05% v/v Tetramethylsilane (TMS). Verify that the TMS singlet is locked exactly at 0.00 ppm and the residual solvent pentet is at 2.50 ppm. This validates magnetic homogeneity and proves the solvent is dry.

    • Sample Preparation: Dissolve 15 mg of the pyrimidine analog in 0.6 mL of the validated DMSO- d6​ .

    • Acquisition Parameters: Run a standard 1D 1 H sequence (e.g., zg30) with 16 scans. Crucial Adjustment: Set the relaxation delay (D1) to 10 seconds. Why? The highly deshielded carboxylic acid proton (>13 ppm) has a significantly longer T 1​ relaxation time. A standard 1-second delay will result in severe under-integration of the -COOH peak.

    • Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. This enhances the signal-to-noise ratio without blurring the critical methyl and methoxy singlets.

    Protocol B: Moisture-Free FT-IR Analysis

    Causality for Technique Choice: Traditional KBr pellets are highly hygroscopic. Absorbed atmospheric moisture creates a massive, broad artifact peak around 3400 cm −1 , which completely masks the critical O-H stretch of the carboxylic acid. Attenuated Total Reflectance (ATR) eliminates the matrix entirely.

    • Background Calibration (The Validation Step): Perform a background scan (32 scans, 4 cm −1 resolution) on the empty, cleaned diamond ATR crystal. This self-validates the system by accurately mapping and subtracting ambient CO 2​ and water vapor from the final spectrum.

    • Sample Application: Place 2-3 mg of the neat, solid pyrimidine analog directly onto the ATR crystal.

    • Compression & Acquisition: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the solid lattice. Acquire 32 scans. The resulting spectrum provides an unadulterated view of the hydrogen-bonded carboxylic acid dimer stretches (2950 - 2500 cm −1 ).

    References

    • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters Organic-Chemistry.org
    • Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxyl
    • 933702-99-9 | 2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid BLD Pharm
    • CAS:106852-32-8, Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylic acid Bidepharm
    • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides MDPI
    • Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 PubChem - NIH
    • 110821-07-3 | 2,4-Dimethoxypyrimidine-5-carboxylic acid BLD Pharm
    • Pyrimidine-5-carboxylic acid Chem-Impex

    Sources

    Safety & Regulatory Compliance

    Safety

    2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid proper disposal procedures

    2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid: Comprehensive Safe Handling and Disposal Guide Executive Summary For researchers and drug development professionals, the safe handling and disposal of specialized pharm...

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    Author: BenchChem Technical Support Team. Date: April 2026

    2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid: Comprehensive Safe Handling and Disposal Guide

    Executive Summary

    For researchers and drug development professionals, the safe handling and disposal of specialized pharmaceutical intermediates is a critical component of laboratory operations. 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (CAS: 106852-32-8) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Because of its structural stability and localized acidity, improper disposal poses significant risks to both laboratory personnel and the environment.

    This guide provides a self-validating, step-by-step operational protocol for the segregation, containment, and destruction of this compound, ensuring full compliance with environmental health and safety (EHS) standards.

    Chemical Profiling & Hazard Causality

    To design an effective disposal strategy, one must first understand the molecular behavior of the compound. The hazards associated with 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid are directly tied to its functional groups:

    • Carboxylic Acid Moiety (-COOH): Acts as a weak organic acid. Upon contact with the moisture in human skin, eyes, or respiratory mucosa, it causes localized pH drops, resulting in acute irritation[1].

    • Pyrimidine Core & Methoxy Groups (-OCH3): These electron-donating groups stabilize the pyrimidine ring, making the molecule highly resistant to natural environmental degradation. If poured down the drain, it acts as a persistent organic pollutant[1][2].

    • Physical State: As a finely milled crystalline powder, it is highly prone to aerosolization. Dry sweeping a spill can lead to severe inhalation hazards[1].

    Table 1: Physicochemical Data & Waste Classification

    Property / ParameterValue / ClassificationCausality / Impact on Disposal Strategy
    Molecular Formula C8H10N2O4Contains no halogens; dictates routing to non-halogenated waste streams.
    Molecular Weight 198.18 g/mol High stability requires high-temperature thermal destruction.
    Primary Hazards Skin/Eye/Respiratory IrritantMandates specific PPE (nitrile gloves, safety goggles, N95/P100 respirator) during disposal.
    EPA/RCRA Status Unlisted Hazardous WasteHandled as non-RCRA regulated chemical waste, but strict incineration is required[3].

    Waste Segregation & Containerization Strategy

    Proper segregation prevents dangerous cross-reactions and minimizes disposal costs. Because 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid lacks fluorine, chlorine, bromine, or iodine, it must never be placed in halogenated waste streams. Introducing non-halogenated organics into halogenated streams artificially inflates disposal costs and complicates the incineration process.

    Step-by-Step Segregation Methodology:
    • Determine the Waste State: Identify whether the waste is a pure solid (e.g., expired reagent), a liquid solution (e.g., dissolved in DMSO or Methanol during synthesis), or contaminated consumables (e.g., gloves, weighing boats).

    • Select the Chemically Compatible Container:

      • For Solids/Consumables: Use double-lined, heavy-duty polyethylene bags placed inside a rigid, wide-mouth High-Density Polyethylene (HDPE) container.

      • For Liquids: Use dedicated HDPE carboys. Causality: HDPE is chemically inert to weak organic acids and prevents the leaching or degradation that can occur with lower-grade plastics[4].

    • Triple-Rinsing Empty Reagent Bottles: Any empty container that originally held the compound must be triple-rinsed with a suitable solvent (e.g., methanol) capable of dissolving the chemical residue[5][6]. The rinsate must be collected and disposed of as liquid hazardous waste.

    Spill Response & Decontamination Protocol

    In the event of an accidental release, immediate and systematic action is required to mitigate exposure. The following protocol is a self-validating system: each step verifies the safety of the next.

    • Isolate & Ventilate: Immediately halt work. If the spill occurs inside a chemical fume hood, lower the sash to the appropriate height to maximize exhaust velocity. If outside the hood, evacuate the immediate bench area to allow suspended dust to settle.

    • Don Appropriate PPE: Equip chemical-resistant nitrile gloves, tight-sealing safety goggles, and a laboratory coat[1][5].

    • Dampen the Spill (Critical Step): Do NOT dry sweep. Dry sweeping aerosolizes the fine pyrimidine powder, creating a severe inhalation risk. Instead, lightly dampen the spill with water or isopropanol to bind the particulates[2].

    • Mechanical Collection: Use non-sparking tools (e.g., a plastic scoop) to collect the dampened powder and place it into the designated solid hazardous waste container[2].

    • Chemical Decontamination: Wash the affected surface with a mild alkaline solution (such as dilute sodium bicarbonate) to neutralize any residual carboxylic acid.

    • Validation: Perform a final wipe with a damp paper towel and test the surface with pH indicator paper. A neutral pH (6.5 - 7.5) validates that the acidic pyrimidine residue has been completely removed.

    Operational Workflow Visualization

    WasteWorkflow A Spill / Waste Generated (2,4-Dimethoxy-6-methylpyrimidine- 5-carboxylic acid) B Solid Waste (Pure Powder) A->B Solid State C Liquid Waste (Solvent Mixtures) A->C Dissolved D Dampen with Water/IPA (Prevent Aerosolization) B->D Spill Response F Scoop with Non-Sparking Tools into Polyethylene Bags B->F Routine Disposal E Collect in HDPE Carboy (Non-Halogenated) C->E D->F G Apply GHS & RCRA Hazardous Waste Labels E->G F->G H EHS Pickup & High-Temp Incineration G->H

    Operational workflow for the segregation, containment, and disposal of pyrimidine carboxylic acid.

    Regulatory Compliance & Final Destruction

    Under the EPA's Resource Conservation and Recovery Act (RCRA), while specific substituted pyrimidines like 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid may not be explicitly listed on the P or U hazardous waste lists, they must be rigorously evaluated for characteristic hazards[3]. For instance, if the compound is dissolved in an aqueous waste stream that yields a pH of 2.0 or less, it inherits the D002 (Corrosivity) waste code[3].

    Furthermore, guidelines from the Environmental Technology Council (ETC) strictly prohibit the disposal of complex heterocyclic organics into municipal solid waste or wastewater drains due to their unknown long-term ecological toxicities[1][7].

    The Ultimate Disposal Mechanism: The only acceptable method for the final destruction of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid is high-temperature incineration at an EPA-approved facility[2]. Thermal destruction completely cleaves the pyrimidine ring and methoxy groups, converting the molecule into simple, non-toxic oxides (CO2, H2O, and NOx), thereby eliminating any risk of environmental bioaccumulation.

    References

    • "EPA Hazardous Waste Codes - Environment Safety Division." University of Georgia.
    • "Environmental Technology Council - Regulations.gov." Regulations.gov.
    • "Navigating the Disposal of 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Safe and Compliant Practices." Benchchem.
    • "Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals." Benchchem.
    • "SAFETY DATA SHEET - Fisher Scientific." Fisher Scientific.
    • "Safety Data Sheet: Pyrimidine 98% - Chemos GmbH&Co.KG." Chemos.

    Sources

    Handling

    A Researcher's Guide to the Safe Handling of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic Acid

    An In-Depth Technical Guide to Personal Protective Equipment and Disposal In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Amo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to Personal Protective Equipment and Disposal

    In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, pyrimidine derivatives hold a significant place due to their wide range of biological activities.[1][2] This guide provides essential, immediate safety and logistical information for handling 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid, a specialized heterocyclic compound. As Senior Application Scientists, our goal is to empower researchers with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of their research. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation and providing a framework for a self-validating safety protocol.

    Understanding the Hazard: A Toxicological and Physicochemical Profile

    Key Hazards:

    • Acute Toxicity: Harmful if swallowed.

    • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns upon prolonged contact.

    • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.

    • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.

    The carboxylic acid functional group contributes to the corrosive nature of the compound, while the pyrimidine core, a common scaffold in bioactive molecules, necessitates careful handling to avoid unintended biological effects.

    Physicochemical Properties:

    A comprehensive, experimentally verified set of physical and chemical properties for 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid is not widely published. However, data for analogous compounds are presented below to provide a general understanding.

    PropertyValue (for analogous compounds)Source
    Molecular FormulaC₇H₈N₂O₄[3]
    Molecular Weight184.15 g/mol [3]
    AppearanceWhite to off-white crystalline powder[2]
    Melting Point67-71 °C (for 2,4-Dimethoxy-6-methylpyrimidine)[4]
    SolubilitySparingly soluble in water[2]
    The Core of Protection: A Multi-Layered PPE Strategy

    A robust Personal Protective Equipment (PPE) strategy is the cornerstone of safe chemical handling. For 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid, a multi-layered approach is necessary to mitigate the risks of exposure through dermal contact, inhalation, and ocular contact.

    The hands are the most likely part of the body to come into direct contact with chemical reagents. Therefore, selecting the correct gloves is not merely a suggestion but a critical safety requirement. For 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid, the choice of glove material must account for its organic structure and acidic nature.

    Recommended Glove Materials:

    • Nitrile: Nitrile gloves offer excellent resistance to a wide range of chemicals, including many acids and organic solvents.[5][6][7] They are a suitable primary choice for handling this compound, especially for incidental contact.

    • Neoprene: For tasks involving prolonged contact or a higher risk of splash, neoprene gloves provide a more robust barrier against corrosive substances and organic compounds.[8]

    Glove Selection and Use Protocol:

    • Inspect Before Use: Always inspect gloves for any signs of degradation, punctures, or tears before donning them.

    • Double Gloving: For enhanced protection, particularly when handling larger quantities or during transfers, consider wearing two pairs of nitrile gloves. This practice can significantly reduce the risk of exposure in the event the outer glove is compromised.

    • Proper Donning and Doffing: Don and doff gloves correctly to avoid contaminating your hands.

    • Immediate Replacement: If a glove becomes contaminated, remove it immediately, wash your hands thoroughly, and don a new pair.

    • No Reuse of Disposable Gloves: Never wash or reuse disposable gloves.

    Given the potential for serious eye damage, appropriate eye and face protection is mandatory when handling 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid in its solid form or in solution.

    Mandatory Eye and Face Protection:

    • Chemical Splash Goggles: These provide a 360-degree seal around the eyes, offering protection from splashes and airborne particles. Standard safety glasses are insufficient as they do not provide adequate protection from chemical splashes.

    • Face Shield: When there is a significant risk of splashing, such as when transferring solutions or handling larger quantities, a face shield should be worn in conjunction with chemical splash goggles. The face shield provides an additional layer of protection for the entire face.

    As a solid, 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid can become airborne as a fine dust, posing an inhalation hazard. The appropriate level of respiratory protection depends on the quantity of material being handled and the ventilation conditions of the workspace.

    Respiratory Protection Guidelines:

    • For Small Quantities in a Ventilated Area: When handling milligram to low-gram quantities in a well-ventilated chemical fume hood, a NIOSH-approved N95 respirator is recommended to protect against airborne particulates.[4]

    • For Larger Quantities or Inadequate Ventilation: If working with larger quantities, or if the ventilation is not optimal, a half-mask or full-facepiece respirator with a combination cartridge for organic vapors and acid gases (yellow and black NIOSH color code) should be used.[9] This provides protection against both the solid particulate and any potential vapors that may be present.

    Respirator Use Protocol:

    • Fit Testing: All personnel required to wear tight-fitting respirators must undergo a qualitative or quantitative fit test annually to ensure a proper seal.

    • Seal Check: A user seal check should be performed each time the respirator is donned to ensure it is seated correctly on the face.

    • Cartridge Change Schedule: For air-purifying respirators, a cartridge change-out schedule must be established based on the frequency and duration of use, and the concentration of the contaminant.

    PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Operational & Disposal Plan Start Start: Handling 2,4-Dimethoxy-6- methylpyrimidine-5-carboxylic acid AssessHazards Assess Hazards: - Toxic (Harmful if swallowed) - Corrosive (Skin/Eye Damage) - Respiratory Irritant (Dust) Start->AssessHazards HandProtection Hand Protection: - Primary: Nitrile Gloves - Extended Contact: Neoprene Gloves - Consider Double Gloving AssessHazards->HandProtection Dermal Contact Risk EyeProtection Eye/Face Protection: - Mandatory: Chemical Splash Goggles - High Splash Risk: Add Face Shield AssessHazards->EyeProtection Splash/Dust Risk RespiratoryProtection Respiratory Protection: - Small Scale/Fume Hood: N95 Respirator - Large Scale/Poor Ventilation: Half-mask  with Organic Vapor/Acid Gas Cartridge AssessHazards->RespiratoryProtection Inhalation Risk WasteCollection Waste Collection: - Segregate as Hazardous Waste - Use Labeled, Compatible Containers HandProtection->WasteCollection EyeProtection->WasteCollection RespiratoryProtection->WasteCollection Disposal Disposal: - Contact Licensed Waste Management - Follow Institutional EHS Protocols WasteCollection->Disposal SpillResponse Spill Response: - Evacuate & Ventilate - Use Inert Absorbent - Collect as Hazardous Waste Disposal->SpillResponse Emergency Plan

    Operational and Disposal Plans: A Cradle-to-Grave Approach

    Safe laboratory practice extends beyond the immediate handling of a chemical to include its storage, waste collection, and ultimate disposal.

    • Ventilation: Always handle 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid in a properly functioning chemical fume hood to minimize the inhalation of dust.

    • Avoid Dust Generation: When weighing and transferring the solid, do so carefully to avoid creating airborne dust.

    • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

    All waste generated from the handling of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid, including contaminated PPE, must be treated as hazardous waste.

    Step-by-Step Disposal Protocol:

    • Waste Segregation: All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.[10]

    • Container Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name.

    • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must also be placed in the hazardous waste container.

    • Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11] After triple-rinsing and allowing the container to dry, it can be disposed of according to your institution's policy for decontaminated glassware or plasticware.

    • Professional Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[12] Never dispose of this chemical down the drain or in the regular trash.

    In Case of a Spill:

    • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

    • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

    • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.

    • Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the material.

    • Collect Waste: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

    • Decontaminate: Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

    • Report: Report the spill to your institution's EHS department.

    By adhering to these comprehensive guidelines, researchers can confidently and safely work with 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid, fostering a culture of safety and scientific integrity within the laboratory.

    References

    • Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

    • Unigloves. (2020, March 20). Nitrile Gloves Acid Resistance. Retrieved from [Link]

    • AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves. Retrieved from [Link]

    • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

    • Molbase. (2025, May 20). 2,4-dimethoxy-5-pyrimidinecarboxylic acid. Retrieved from [Link]

    • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

    • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]

    • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

    • Brigham Young University Cleanroom. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]

    • World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

    • American Industrial Hygiene Association. (n.d.). Respiratory Protection in Chemical Product Labels and Safety Data Sheets. Retrieved from [Link]

    • National Institute for Occupational Safety and Health. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]

    • Globus Group. (2008, May 20). Showa (Best) CHM (Chem Master) Neoprene Gloves Chemical Resistance Guide. Retrieved from [Link]

    • OSHACode® EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters. Retrieved from [Link]

    • University of Nevada, Reno Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

    • All Safety Products. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

    • PubChem. (n.d.). 2,6-Dimethoxypyrimidine-4-carboxylic acid. Retrieved from [Link]

    • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

    Sources

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